ZY-444
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSPRUQNDJIWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZY-444 mechanism of action in breast cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Tamoxifen in Breast Cancer Cells
Abstract
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer for decades.[1][2] Its mechanism of action is multifaceted, primarily revolving around its competitive antagonism of the estrogen receptor, leading to the inhibition of cancer cell growth. However, its activity extends beyond simple receptor blockade to include the induction of apoptosis and cell cycle arrest through various signaling pathways. This guide provides a detailed examination of Tamoxifen's molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Estrogen Receptor Antagonism
Tamoxifen's principal therapeutic effect in breast tissue is its role as an ER antagonist.[3][4] As a prodrug, Tamoxifen is metabolized by cytochrome P450 enzymes (notably CYP2D6) into its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, which have a significantly higher affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself.[5]
The mechanism unfolds through the following steps:
-
Competitive Binding: In ER-positive breast cancer cells, endogenous estrogen (17β-estradiol) promotes proliferation by binding to ERα. Tamoxifen's active metabolites competitively bind to the ligand-binding domain of ERα.[5][6][7]
-
Conformational Change and Dimerization: This binding induces a distinct conformational change in the ERα protein. The receptor-ligand complex then dimerizes.[5][8]
-
Nuclear Translocation and DNA Binding: The dimerized complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7][8]
-
Transcriptional Repression: Unlike the estradiol-ER complex which recruits coactivators to initiate gene transcription, the Tamoxifen-ER complex recruits corepressor proteins. This action blocks the transcription of estrogen-dependent genes essential for cell proliferation and growth.[7][8][9] This leads to a decrease in the expression of growth-promoting factors such as insulin-like growth factor 1 (IGF-1).[6]
References
- 1. Tamoxifen treatment for breast cancer: concept to gold standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Early Research of ZY-444 and Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC), and its effects on cancer metabolism. This document synthesizes preclinical data from in vitro and in vivo studies, detailing the compound's mechanism of action, efficacy in various cancer models, and the experimental protocols used in its initial evaluation.
Introduction to this compound and its Target: Pyruvate Carboxylase
This compound is a small molecule compound identified as a potent and selective inhibitor of pyruvate carboxylase (PC), a key enzyme in cancer metabolism.[1][2][3] PC plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, a central pathway for energy production and the generation of biosynthetic precursors essential for rapid cell proliferation.[1][4] By catalyzing the conversion of pyruvate to oxaloacetate, PC provides an anaplerotic flux that sustains the metabolic demands of cancer cells.[1][4] Early research suggests that this compound's inhibition of PC disrupts these metabolic processes, leading to anti-cancer effects in various cancer types, including breast, prostate, and thyroid cancer.[5][6][7]
Mechanism of Action
This compound exerts its anti-cancer effects through the targeted inhibition of pyruvate carboxylase, which in turn modulates critical signaling pathways involved in cancer progression and metastasis.
2.1. Inhibition of Pyruvate Carboxylase and Cancer Metabolism
This compound binds to and inactivates PC, leading to a reduction in basal respiration and ATP production in cancer cells.[2] This metabolic disruption selectively affects cancer cells, which are often more reliant on PC activity for survival and proliferation compared to normal cells.[2]
2.2. Modulation of Wnt/β-catenin/Snail Signaling Pathway
In breast cancer models, inhibition of PC by this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[2][3] This leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, and subsequent downregulation of mesenchymal biomarkers.[2][5]
2.3. Upregulation of TNFAIP3 and Inhibition of TNF Signaling Pathway
In prostate cancer, this compound treatment leads to a significant elevation of Tumor Necrosis Factor, Alpha-Inducible Protein 3 (TNFAIP3).[6][8] TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating the protein levels of RIPK1, IKKα, p-IKBα, and NF-κB.[8] This inhibition of TNF signaling contributes to the suppression of cancer cell proliferation and metastasis.[8]
In Vitro Efficacy of this compound
The anti-cancer properties of this compound have been evaluated in various cancer cell lines, demonstrating its ability to inhibit proliferation, migration, and invasion.
3.1. Quantitative Data on In Vitro Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| C4-2 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |
| 22RV1 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |
| PC3 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |
| DU145 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |
| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | Inhibition | Significant Reduction | [1] |
| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | Inhibition | Significant Reduction | [1] |
| TPC-1 | Thyroid Cancer | Proliferation | IC50 | ~4 µM (for 50% reduction) | [7] |
| KTC-1 | Thyroid Cancer | Proliferation | IC50 | ~4 µM (for 50% reduction) | [7] |
3.2. Experimental Protocols for In Vitro Assays
3.2.1. Cell Viability and Proliferation Assay (Based on CCK-8 and Colony Formation)
-
Cell Seeding: Cancer cells (e.g., DU145, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for 48-72 hours.
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
-
Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with this compound. After 10-14 days, colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.
3.2.2. Wound Healing (Scratch) Assay
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound at various concentrations.
-
Imaging: Images of the scratch are taken at 0 hours and at subsequent time points (e.g., 24, 48 hours) to monitor cell migration into the wound area. The area of the wound is measured to quantify cell migration.
3.2.3. Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing this compound. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated for 24-48 hours.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor and anti-metastatic efficacy in preclinical animal models.
4.1. Quantitative Data on In Vivo Activity
| Cancer Type | Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Prostate Cancer | NOD-scid mice | DU145 | 2.5 and 5 mg/kg/d (i.p.) | Significant inhibition of tumor growth. | [8] |
| Breast Cancer | Orthotopic mouse model | 4T1 | 5 mg/kg/d (i.p.) | Reduced primary tumor growth and lung metastasis. | [1] |
| Breast Cancer | Orthotopic mouse model | MDA-MB-231 | Not specified | Inhibited tumor initiation and progression. | [1] |
| Thyroid Cancer | BALB/c nude mice | TPC-1, KTC-1 | Not specified | Inhibited xenograft tumor growth. | [9] |
4.2. Experimental Protocols for In Vivo Studies
4.2.1. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid or BALB/c nude mice), 4-6 weeks old, are used.
-
Cell Implantation: Cancer cells (e.g., 1 x 10^6 DU145 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at the specified doses and schedule.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathway Visualizations
5.1. This compound's Effect on the Wnt/β-catenin/Snail Pathway
Caption: this compound inhibits PC, preventing β-catenin nuclear translocation.
5.2. This compound's Effect on the TNF Signaling Pathway
Caption: this compound upregulates TNFAIP3, inhibiting the TNF signaling pathway.
5.3. Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound efficacy in xenograft models.
Conclusion and Future Directions
The early research on this compound demonstrates its potential as a targeted anti-cancer agent that functions by disrupting cancer metabolism. Its ability to selectively inhibit pyruvate carboxylase and modulate key signaling pathways like Wnt/β-catenin and TNF provides a strong rationale for its further development. The preclinical data from both in vitro and in vivo studies show promising efficacy in breast, prostate, and thyroid cancer models.
Future research should focus on a more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further studies are also warranted to explore its efficacy in a broader range of cancer types that exhibit a dependency on PC for their metabolic needs. Combination studies with other anti-cancer agents could also reveal synergistic effects and provide new avenues for therapeutic strategies.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DU145 Xenograft Model | Xenograft Services [xenograft.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure-Activity Relationship Studies of ZY-444
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ZY-444, a potent and selective inhibitor of pyruvate carboxylase (PC) with significant anti-cancer properties. This document details the current understanding of this compound's mechanism of action, its biological effects, and the experimental methodologies used for its evaluation.
Introduction to this compound
This compound, with the chemical name N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, is a small molecule inhibitor of pyruvate carboxylase (PC), a crucial enzyme in cellular metabolism.[1] PC plays a key role in anaplerosis, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, there is a heightened reliance on this metabolic pathway to support rapid proliferation and survival. This compound has been identified as a promising anti-cancer agent due to its ability to selectively target and inhibit PC, leading to the suppression of tumor growth and metastasis.[1]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of pyruvate carboxylase. This inhibition disrupts the anaplerotic flux, leading to a reduction in the intermediates necessary for the TCA cycle. A significant downstream effect of PC inhibition by this compound is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and is a key driver of cell proliferation, migration, and invasion. This compound has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Structure-Activity Relationship (SAR) Studies
While a detailed quantitative SAR study comparing a large series of this compound analogs is not publicly available, the initial discovery of this compound involved the synthesis and screening of over 50 derivatives of a parent compound, WB-339B. This process led to the identification of this compound as a potent and selective inhibitor.
Key Structural Features of this compound for Biological Activity:
-
(N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)) moiety: This large, hydrophobic portion of the molecule is likely crucial for binding to a specific pocket within the pyruvate carboxylase enzyme. The benzyloxy group may engage in important hydrophobic or aromatic interactions.
-
pyrimidine-2,4-diamine core: This central heterocyclic scaffold serves as a rigid framework to correctly orient the side chains for optimal interaction with the target protein. The amino groups can act as hydrogen bond donors and acceptors.
-
N2-isobutyl group: This alkyl substituent likely contributes to the overall lipophilicity of the molecule and may fit into a smaller hydrophobic pocket within the enzyme's active site.
Further SAR studies would be beneficial to systematically probe the importance of each of these structural elements. For instance, modification of the benzyloxy group, replacement of the thiophene ring with other heterocycles, and variation of the N2-alkyl substituent could provide valuable insights into the pharmacophore and lead to the development of even more potent and selective PC inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| TPC-1 | Thyroid Papillary Carcinoma | 3.82 | 3.34 |
| KTC-1 | Thyroid Papillary Carcinoma | 3.79 | 3.69 |
Data extracted from MedChemExpress product information sheet.[2]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome |
| Orthotopic 4T1 and MDA-MB-231 | Breast Cancer Mouse Model | 2.5-5 mg/kg, i.p., daily or every 2 days for 26 days | Potent anti-tumor and anti-metastatic efficacy |
| DU145 Xenograft | Prostate Cancer Mouse Model | 2.5-5 mg/kg, i.p., daily for 24 days | Excellent anti-prostate cancer efficacy |
| TPC-1 and KTC-1 Xenograft | Thyroid Cancer Mouse Model | Daily for 12 days | Inhibitory effect on tumor growth |
Data extracted from MedChemExpress product information sheet.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Pyruvate Carboxylase Enzymatic Assay
This assay measures the enzymatic activity of PC by quantifying the conversion of pyruvate to oxaloacetate.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
NaHCO3 (0.5 M)
-
MgCl2 (0.1 M)
-
Acetyl CoA (1 mM)
-
Pyruvate (0.1 M)
-
ATP (0.1 M)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Citrate Synthase
-
Purified Pyruvate Carboxylase enzyme
-
This compound or other test compounds
Protocol:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding ATP and pyruvate to the reaction cocktail and ATP to the control cocktail.
-
Simultaneously, add the purified PC enzyme to both cuvettes.
-
To test inhibitors, pre-incubate the enzyme with this compound for a specified time before adding it to the reaction mixture.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., TPC-1, KTC-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell lines
-
Serum-free and serum-containing cell culture medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
This compound
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell insert. If testing an inhibitor, include this compound in the cell suspension.
-
Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane using a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Experimental Workflow Diagram
Caption: Workflow for a transwell invasion assay.
Conclusion
This compound is a promising anti-cancer agent that targets cellular metabolism through the inhibition of pyruvate carboxylase, leading to the suppression of the pro-oncogenic Wnt/β-catenin/Snail signaling pathway. While the initial discovery of this compound involved the screening of a library of compounds, a detailed public structure-activity relationship study is needed to fully elucidate the pharmacophore and guide the design of next-generation PC inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other molecules targeting this important metabolic enzyme. Further research into the SAR of this compound class holds the potential to deliver novel and effective therapies for a range of cancers.
References
Technical Guide: Pharmacokinetics and Pharmacodynamics of ZY-444
For Research, Scientific, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on ZY-444, a small molecule inhibitor of pyruvate carboxylase. The information is compiled from published research, focusing on the compound's mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.
Pharmacodynamics: How this compound Affects Cancer Cells
The pharmacodynamic profile of this compound centers on its ability to selectively target cancer cell metabolism. This compound binds to and inactivates the catalytic activity of pyruvate carboxylase (PC), a crucial mitochondrial enzyme that facilitates the conversion of pyruvate to oxaloacetate, thereby replenishing the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition of anaplerosis disrupts key signaling pathways that drive cancer progression.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of Pyruvate Carboxylase (PC).[1][2] This targeted disruption of a key metabolic enzyme leads to several downstream effects:
-
Suppression of the Wnt/β-catenin/Snail Signaling Pathway: PC inhibition by this compound prevents the nuclear translocation of β-catenin.[1][4] This blockage disrupts the canonical Wnt signaling cascade, which is critical for cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1][3]
-
Inhibition of the MAPK/ERK Signaling Pathway: In certain cancer cell types, such as thyroid cancer cells, this compound has been shown to significantly inhibit the activation of the MAPK/ERK signaling pathway, reducing the expression of ERK1/2 and its phosphorylated form, p-ERK1/2.[4][5]
-
Reduction in Mitochondrial Respiration: By blocking a key enzyme in the TCA cycle, this compound dose-dependently decreases basal respiration, spare respiratory capacity, and subsequent ATP production in breast cancer cells.[1][4]
In Vitro Efficacy
This compound has demonstrated selective activity against various cancer cell lines while showing significantly less toxicity to normal cells.[1] Its effects include the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis.[4]
| Cell Line | Cancer Type | Assay Type | Result | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |
| 4T1 | Breast Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |
| DU145 | Prostate Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |
| PC3 | Prostate Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |
| MDA-MB-231, 4T1 | Breast Cancer | Migration/Invasion | Inhibition observed (0-10 µM, 48h) | [4] |
| TPC-1 | Thyroid Cancer | Proliferation (IC50) | 3.82 µM (48h), 3.34 µM (72h) | [4] |
| KTC-1 | Thyroid Cancer | Proliferation (IC50) | 3.79 µM (48h), 3.69 µM (72h) | [4] |
| MDA-MB-231, MCF7, 4T1 | Breast Cancer | Apoptosis | Significant induction observed (0-20 µM, 24h) | [4] |
Preclinical In Vivo Efficacy
The anti-tumor effects of this compound have been evaluated in a spontaneous mouse model of breast cancer, demonstrating potent efficacy in reducing tumor growth and metastasis.[1]
| Animal Model | Cancer Type | Treatment Protocol | Key Outcomes | Reference |
| Orthotopic 4T1 Mouse Model | Breast Cancer | 5 mg/kg this compound | - Significantly reduced primary tumor burden, more potent than paclitaxel.- Lowered incidence of lung metastasis (25% vs. control).- No evident body weight loss observed. | [1] |
Pharmacokinetics
Based on publicly available research, detailed quantitative pharmacokinetic (PK) data for this compound, including parameters such as Cmax, Tmax, AUC, bioavailability, and plasma half-life, have not been published. Preclinical research has focused primarily on the compound's pharmacodynamic effects and in vivo efficacy.[1][3][6]
A typical preclinical PK study in an animal model would follow the workflow illustrated below to determine these crucial parameters.
References
- 1. Hypoxia-mediated suppression of pyruvate carboxylase drives tumor microenvironment immunosuppression | bioRxiv [biorxiv.org]
- 2. LINC00092 Modulates Oxidative Stress and Glycolysis of Breast Cancer Cells via Pyruvate Carboxylase-Mediated AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
In Vitro Oncology Profile of ZY-444: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Introduction
ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor demonstrating significant anti-cancer properties across various preclinical models.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of this compound on cancer cell lines, focusing on its impact on cell viability, apoptosis, and migration. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and development. This compound has shown a promising degree of selectivity for cancer cells over normal cells, marking it as a compound of interest for targeted cancer therapy.[1]
Mechanism of Action
This compound exhibits its anti-neoplastic effects through at least two distinct, context-dependent mechanisms:
-
Inhibition of Pyruvate Carboxylase in Breast Cancer: In breast cancer cells, this compound directly binds to and inactivates pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes intermediates in the tricarboxylic acid (TCA) cycle. This metabolic disruption leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, a key cascade in cancer progression and metastasis.[1][3]
-
Upregulation of TNFAIP3 in Prostate Cancer: In prostate cancer cells, this compound upregulates the expression of TNF Alpha Induced Protein 3 (TNFAIP3). TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating key proteins such as RIPK1, IKKα, p-IKBα, and NF-κB. This cascade ultimately suppresses cancer cell growth and metastasis and promotes apoptosis.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in key studies.
Table 1: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined to assess the potency of this compound in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| C4-2 | Prostate Cancer | ~2.5 | MTS Assay |
| 22RV1 | Prostate Cancer | ~1.5 | MTS Assay |
| PC3 | Prostate Cancer | ~2.0 | MTS Assay |
| DU145 | Prostate Cancer | ~2.0 | MTS Assay |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | MTS Assay |
| 4T1 | Breast Cancer | Not explicitly stated | MTS Assay |
| ES-2 | Ovarian Cancer | Sensitive to this compound | MTS Assay |
| SKOV3 | Ovarian Cancer | Sensitive to this compound | MTS Assay |
| A2780 | Ovarian Cancer | Sensitive to this compound | MTS Assay |
Note: For prostate cancer cell lines, IC50 values are approximated from graphical data presented in Han et al., 2023.[2] For breast and ovarian cancer lines, specific IC50 values were not provided, but potent inhibition was reported at concentrations of 5 µM.[1]
Table 2: Apoptosis Induction
Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry.
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Early + Late) |
| DU145 | 0 (Control) | ~5% |
| 1.25 | ~15% | |
| 2.5 | ~25% | |
| 5 | ~40% | |
| 22RV1 | 0 (Control) | ~4% |
| 1.25 | ~12% | |
| 2.5 | ~20% | |
| 5 | ~35% |
Note: Percentages are approximated from representative flow cytometry plots in Han et al., 2023.[2] Data demonstrates a clear dose-dependent increase in apoptosis.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways affected by this compound and a typical experimental workflow are provided below using Graphviz.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies reported in the primary literature on this compound.[1][2]
Cell Viability Assay (MTS Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Plating: Seed cancer cells (e.g., DU145, PC3, MDA-MB-231) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
-
Cell Plating and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and centrifuged at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
-
Cell Plating: Grow cells to 100% confluency in 6-well plates.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Replace the medium with a low-serum medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed approximately 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Treatment: Add the serum-free medium containing different concentrations of this compound to the upper chamber with the cells.
-
Chemoattractant: Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of stained, invaded cells in several microscopic fields. Quantify the results and compare them to the vehicle control.
Protein Analysis (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against PC, β-catenin, Snail, TNFAIP3, p-IKBα, NF-κB, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: ZY-444 and its Role in the Wnt/β-catenin Signaling Pathway
Disclaimer: The compound "ZY-444" is a placeholder name for the purpose of this technical guide. All data and methodologies presented herein are based on two well-characterized inhibitors of the Wnt/β-catenin signaling pathway: XAV939 and IWP-2 . This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial and highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.
Given its central role in oncogenesis, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention. Small molecule inhibitors that can modulate this pathway at various nodes are of significant interest in drug discovery and development.
Overview of this compound Analogs: XAV939 and IWP-2
This guide details the mechanisms and properties of two distinct classes of Wnt/β-catenin pathway inhibitors, represented here as analogs of "this compound".
-
ZY-444a (XAV939 Analog): A potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family.
-
ZY-444b (IWP-2 Analog): A powerful inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.
Mechanism of Action
ZY-444a (XAV939 Analog) - Tankyrase Inhibition
ZY-444a exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting Tankyrase 1 and 2. Tankyrases PARsylate (poly-ADP-ribosylate) the scaffold protein Axin, marking it for ubiquitination and proteasomal degradation. By inhibiting TNKS1 and TNKS2, ZY-444a prevents Axin degradation, leading to the stabilization and increased cellular levels of Axin.[1][2][3][4] This enhances the assembly and activity of the β-catenin destruction complex, thereby promoting the phosphorylation and subsequent degradation of β-catenin.[4][5][6] The ultimate result is a decrease in nuclear β-catenin and a reduction in the transcription of Wnt target genes.[7]
ZY-444b (IWP-2 Analog) - Porcupine Inhibition
ZY-444b acts upstream in the Wnt signaling pathway by inhibiting Porcupine (PORCN). PORCN is an enzyme that mediates the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[8][9][10][11] By blocking PORCN, ZY-444b prevents Wnt proteins from being secreted from the cell, thereby inhibiting both autocrine and paracrine Wnt signaling.[12][13] This leads to a lack of Wnt ligand binding to FZD receptors, keeping the destruction complex active and β-catenin levels low.
Quantitative Data
The following tables summarize the in vitro potency of this compound analogs against their respective targets and their effects on various cancer cell lines.
Table 1: In Vitro Potency of this compound Analogs
| Compound ID | Target | Assay Type | IC50 | Reference(s) |
| ZY-444a (XAV939) | Tankyrase 1 (TNKS1) | Enzyme Assay | 11 nM | [2][3] |
| Tankyrase 2 (TNKS2) | Enzyme Assay | 4 nM | [1][3] | |
| ZY-444b (IWP-2) | Porcupine (PORCN) | Wnt Processing/Secretion | 27 nM | [10][11][12] |
| CK1δ (M82F mutant) | Kinase Assay | 40 nM | [12] |
Table 2: Anti-proliferative Activity (EC50) of ZY-444b (IWP-2 Analog)
| Cell Line | Cancer Type | EC50 (µM) | Reference(s) |
| A818-6 | Pancreatic | 8.96 | [12] |
| MiaPaCa2 | Pancreatic | 1.90 | [12] |
| Panc-1 | Pancreatic | 2.33 | [12] |
| Panc-89 | Pancreatic | 3.86 | [12] |
| HT29 | Colorectal | 4.67 | [12] |
| SW620 | Colorectal | 1.90 | [12] |
| Capan-2 | Pancreatic | 2.05 | [12] |
| HEK293 | Embryonic Kidney | 2.76 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for β-catenin and Axin Levels
This protocol is designed to assess the protein levels of β-catenin and Axin in cells treated with ZY-444a (XAV939 analog).
-
Cell Culture and Treatment: Plate cells (e.g., SW480, A549) and allow them to adhere overnight. Treat cells with various concentrations of ZY-444a (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), Axin (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:2000 dilution for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to the loading control.[9][14]
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Plating and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing ZY-444a or ZY-444b at desired concentrations. In parallel, treat cells with a Wnt agonist (e.g., Wnt3a conditioned medium or LiCl) to activate the pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system. Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the agonist-treated control.[1][8][10][11][12]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound analogs for a specified period (e.g., 48, 72, or 96 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.
Conclusion
The Wnt/β-catenin signaling pathway remains a critical target in oncology and other disease areas. The "this compound" analogs, represented by the Tankyrase inhibitor XAV939 and the Porcupine inhibitor IWP-2, demonstrate two effective and distinct strategies for downregulating this pathway. XAV939 acts intracellularly to stabilize the β-catenin destruction complex, while IWP-2 acts at the level of ligand secretion, preventing pathway activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working to characterize these and other novel inhibitors of Wnt/β-catenin signaling.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Cell viability [bio-protocol.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
ZY-444: A Targeted Approach to Cancer Therapy Through Selective Inhibition of Pyruvate Carboxylase
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC). It details the compound's selective anti-cancer properties, mechanism of action, and supporting preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.
Introduction
Cancer cells exhibit distinct metabolic reprogramming to support their rapid proliferation and survival. One key enzyme in this altered metabolism is pyruvate carboxylase (PC), which plays a crucial role in anaplerosis by replenishing tricarboxylic acid (TCA) cycle intermediates. The expression of PC is often elevated in various cancers compared to normal tissues, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of PC, demonstrating significant anti-tumor efficacy in preclinical models.[1][2] This document summarizes the key findings related to this compound's selectivity for cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Time (h) | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |
| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |
| DU145 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |
| PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |
| TPC-1 | Thyroid Cancer | Proliferation | Not specified | 24-72 | Halved proliferation ability | [3] |
| KTC-1 | Thyroid Cancer | Proliferation | Not specified | 24-72 | Halved proliferation ability | [3] |
| MDA-MB-231 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |
| MCF7 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |
| 4T1 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |
| MDA-MB-231 | Breast Cancer | Respiration | 2-18 | 5 | Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production | [3] |
Table 2: IC50 Values of this compound in Thyroid Cancer Cell Lines
| Cell Line | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| TPC-1 | 3.82 | 3.34 | [3] |
| KTC-1 | 3.79 | 3.69 | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Orthotopic 4T1 mouse model | Breast Cancer | 5 mg/kg this compound | Significantly reduced primary tumor growth and lung metastatic nodules compared to paclitaxel. No evident weight loss. | [1] |
Mechanism of Action: Targeting the Wnt/β-catenin/Snail Signaling Pathway
This compound exerts its anti-cancer effects by targeting pyruvate carboxylase, a key enzyme in cancer cell metabolism.[1][2] Inhibition of PC by this compound leads to the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][3] This is achieved by preventing the nuclear translocation of β-catenin.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in proliferation, migration, and invasion. By blocking this pathway, this compound effectively inhibits these key cancer-promoting processes.
Caption: this compound inhibits PC, disrupting cancer metabolism and the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells versus normal cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1, MCF10A) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control.
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader. Alternatively, use the MTT assay and measure absorbance.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Wound Healing (Migration) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in 6-well plates and grow them to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers) in serum-free medium.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, 4T1) in the upper chamber in serum-free medium containing this compound or a vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of stained, invaded cells in several microscopic fields. Express the results as the average number of invaded cells per field.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and localization of proteins in the Wnt/β-catenin/Snail pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., β-catenin, Snail, PC) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Experimental workflow for investigating the selectivity of this compound.
Conclusion
This compound demonstrates significant and selective anti-cancer activity both in vitro and in vivo. Its mechanism of action, centered on the inhibition of pyruvate carboxylase and the subsequent suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a targeted cancer therapeutic. The higher expression of PC in cancer cells compared to normal cells underpins the observed selectivity, offering a promising therapeutic window.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
Methodological & Application
Application Notes and Protocols for ZY-444 In Vivo Studies
Introduction
ZY-444 is a novel small molecule compound that has demonstrated significant anti-cancer activity in preclinical studies.[1][2] It functions as an inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[2][3] this compound has been shown to suppress cancer cell proliferation, migration, and invasion, and induce apoptosis.[4] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin/Snail and TNF signaling pathways.[1][3] These application notes provide a summary of in vivo experimental data and detailed protocols for utilizing this compound in preclinical cancer research.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Control | This compound (2.5 mg/kg/d) | This compound (5 mg/kg/d) | Paclitaxel (5 mg/kg/d) |
| Tumor Growth Inhibition | - | Significant | More significant | Significant |
| Apoptosis (Cleaved Caspase-3) | Baseline | Increased | Significantly Increased | Not Reported |
| Body Weight | No significant change | No significant change | No significant change | Not Reported |
Data derived from a study using DU145 prostate cancer cells in NOD-scid mice.[1]
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Orthotopic Model
| Parameter | Control | This compound (5 mg/kg) | Paclitaxel |
| Primary Tumor Growth | - | Significantly Reduced | Reduced |
| Lung Metastasis (Incidence) | High | 25% (2 out of 8 mice) | Higher than this compound |
| Lung Metastatic Nodules | High | Significantly Lower | Higher than this compound |
| Body Weight | No evident weight loss | No evident weight loss | No evident weight loss |
Data from a study using 4T1 breast cancer cells in an orthotopic mouse model.[2]
Experimental Protocols
Prostate Cancer Xenograft Model
This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of this compound in a prostate cancer xenograft model.[1]
a. Cell Culture and Animal Model:
-
Human prostate cancer cells (e.g., DU145) are cultured in appropriate media.
-
Male NOD-scid mice (4-6 weeks old) are used for tumor implantation.
b. Tumor Implantation:
-
DU145 cells are harvested and resuspended in a suitable medium (e.g., PBS).
-
A suspension of 1 x 10^6 cells is subcutaneously injected into the flank of each mouse.
c. Treatment Regimen:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Treatment Groups: Administer this compound intraperitoneally at doses of 2.5 mg/kg/day and 5 mg/kg/day.
-
Positive Control Group: Administer Paclitaxel at 5 mg/kg/day.
-
Control Group: Administer the vehicle control (e.g., DMSO).
-
Treatment is carried out for a specified period (e.g., 21 days).
d. Data Collection and Analysis:
-
Tumor volume is measured three times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored regularly to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for cleaved caspase-3 to assess apoptosis).
Breast Cancer Orthotopic Model
This protocol describes the evaluation of this compound's effect on primary tumor growth and metastasis in a breast cancer orthotopic model.[2]
a. Cell Line and Animal Model:
-
Murine breast cancer cells (e.g., 4T1) are used.
-
Female BALB/c mice (6-8 weeks old) are used for orthotopic implantation.
b. Orthotopic Implantation:
-
4T1 cells are injected into the mammary fat pad of the mice.
c. Treatment Protocol:
-
Following tumor establishment, mice are randomized into different groups.
-
This compound Treatment Group: Administer this compound at a dose of 5 mg/kg.
-
Positive Control Group: Administer Paclitaxel.
-
Control Group: Administer the vehicle control.
-
Treatment is administered as per the study design.
d. Monitoring and Endpoints:
-
Primary tumor growth is monitored using methods such as caliper measurements or bioluminescent imaging if using luciferase-expressing cells.[2]
-
Metastasis to distant organs, particularly the lungs, is a key endpoint. This can be assessed by:
-
Body weight is monitored throughout the experiment.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to modulate the Wnt/β-catenin/Snail and TNF signaling pathways.
Caption: this compound inhibits Pyruvate Carboxylase (PC), which in turn suppresses the Wnt/β-catenin/Snail signaling pathway to reduce metastasis.
Caption: this compound upregulates TNFAIP3, which inhibits the TNF signaling pathway, leading to reduced cell proliferation and migration, and increased apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Caption: A generalized workflow for in vivo evaluation of this compound, from cell culture to data analysis.
References
- 1. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ZY-444 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZY-444, a potent and selective small-molecule inhibitor of pyruvate carboxylase (PC), in various cell culture assays. This compound has demonstrated significant anti-cancer properties by targeting cancer cell metabolism and suppressing key signaling pathways involved in tumor progression.[1][2][3][4]
Mechanism of Action
This compound functions as an anti-cancer agent by binding to and inactivating pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle responsible for anaplerosis.[2][3][4] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion, as well as the induction of apoptosis.[1] A key downstream effect of PC inhibition by this compound is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2][3][4] This is achieved by preventing the nuclear translocation of β-catenin.[1] this compound has shown efficacy against various cancer types, including breast, lung, prostate, and thyroid cancer.[1]
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect |
| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |
| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |
| MCF7 | Breast Cancer | Apoptosis | 0-20 µM | 24 h | Significant Induction[1] |
| DU145 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |
| PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |
| 22RV1 | Prostate Cancer | Proliferation | 0-5 µM | 48 h | Inhibition |
| C4-2 | Prostate Cancer | Proliferation | 0-5 µM | 48 h | Inhibition |
| TPC-1 | Thyroid Cancer | Proliferation | 3.82 µM (IC50) | 48 h | Inhibition[1] |
| TPC-1 | Thyroid Cancer | Proliferation | 3.34 µM (IC50) | 72 h | Inhibition[1] |
| KTC-1 | Thyroid Cancer | Proliferation | 3.79 µM (IC50) | 48 h | Inhibition[1] |
| KTC-1 | Thyroid Cancer | Proliferation | 3.69 µM (IC50) | 72 h | Inhibition[1] |
| ES-2 | Ovarian Cancer | Proliferation, Migration | Not specified | Not specified | Sensitive to this compound[1] |
| SKOV3 | Ovarian Cancer | Proliferation | Not specified | Not specified | Sensitive to this compound[1] |
| A2780 | Ovarian Cancer | Proliferation | Not specified | Not specified | Sensitive to this compound[1] |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Effect |
| 4T1 orthotopic mouse model | 5 mg/kg this compound | Significantly reduced primary tumor growth and lung metastasis[1] |
| MDA-MB-231 orthotopic mouse model | Not specified | Inhibited tumor initiation and progression[1] |
| Prostate cancer xenograft | Not specified | Suppressed tumor growth |
Experimental Protocols
Cell Proliferation Assays
A. CCK-8/MTT Assay
This protocol is for determining the effect of this compound on cancer cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC3, TPC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-20 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
B. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight, then treat with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
-
Materials:
-
Cancer cell lines (e.g., MCF7, DU145)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0-20 µM) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Migration and Invasion Assays
A. Wound Healing (Scratch) Assay
This assay qualitatively assesses the effect of this compound on cell migration.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
-
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
B. Transwell Invasion Assay
This assay quantitatively measures the invasive potential of cancer cells in response to this compound.
-
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pores, coated with Matrigel
-
24-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis of the Wnt/β-catenin Pathway
This protocol is for examining the effect of this compound on the expression of key proteins in the Wnt/β-catenin pathway.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound (e.g., 0-10 µM) for 24 hours.
-
For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. Lamin B1 and β-actin are used as loading controls for nuclear and total/cytoplasmic fractions, respectively.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ZY-444 in Cancer Research: A Focus on Pyruvate Carboxylase Inhibition
Currently, there is no direct published research specifically detailing the application of ZY-444 in non-small-cell lung cancer (NSCLC). The available scientific literature primarily focuses on the efficacy of this compound in the context of breast cancer. However, the mechanism of action of this compound, which involves the inhibition of pyruvate carboxylase (PC), suggests its potential as a therapeutic agent for other cancers, including NSCLC, where PC is highly expressed.[1]
This document provides an overview of this compound's established effects in breast cancer research and discusses the rationale for its potential application in NSCLC, based on the known role of its target, pyruvate carboxylase.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle that plays a crucial role in cancer cell metabolism.[2][3] By binding to and inactivating PC, this compound disrupts the anaplerotic replenishment of the TCA cycle, which is essential for the rapid proliferation and survival of cancer cells.[2][3] This inhibition of PC leads to a reduction in mitochondrial respiration and ATP production, selectively in cancer cells that exhibit higher PC expression compared to normal cells.[1]
This compound in Breast Cancer Research
In preclinical breast cancer models, this compound has demonstrated significant anti-tumor and anti-metastatic effects.[1][2] It has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[2][3] Treatment with this compound in mouse models of breast cancer resulted in reduced primary tumor growth and a significant decrease in lung metastases.[1]
Potential Application in Non-Small-Cell Lung Cancer (NSCLC)
The rationale for exploring this compound in NSCLC stems from the observation that pyruvate carboxylase is highly expressed in NSCLC patient tissues compared to non-cancerous lung tissue.[1] This elevated expression of PC in NSCLC suggests that, similar to breast cancer, NSCLC cells may be dependent on PC for their metabolic needs. Therefore, inhibiting PC with this compound could be a viable therapeutic strategy for NSCLC.
The diagram below illustrates the proposed mechanism of action of this compound, based on findings in breast cancer research, which may be translatable to NSCLC. This compound inhibits pyruvate carboxylase, leading to downstream effects on the Wnt/β-catenin signaling pathway.
Future Research Directions in NSCLC
To establish the utility of this compound in NSCLC, further research is required. The following experimental workflow outlines the necessary steps to investigate its efficacy.
Conclusion
While this compound has shown promise as a selective inhibitor of cancer cell metabolism in breast cancer, its application in non-small-cell lung cancer remains to be explored. The high expression of its target, pyruvate carboxylase, in NSCLC provides a strong rationale for future investigations into its therapeutic potential in this disease. The protocols and findings from breast cancer studies can serve as a valuable foundation for designing and conducting preclinical studies of this compound in NSCLC.
References
Application Notes and Protocols: Assessing the Impact of ZY-444 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the effect of a novel anti-cancer agent, ZY-444, on cancer cell migration. The described methods, the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay, are fundamental techniques in cancer biology and drug discovery for identifying and characterizing compounds that modulate cell motility.[1]
Introduction to this compound and Cell Migration
Cell migration is a critical process in cancer progression, particularly in metastasis, where cancer cells move from a primary tumor to colonize distant organs.[2] this compound is a hypothetical small molecule inhibitor designed to target key signaling pathways involved in cell motility. These protocols are designed to quantify the inhibitory effects of this compound on cancer cell migration in vitro.
Key Experimental Assays
Two primary assays are detailed to assess the impact of this compound on cell migration:
-
Wound Healing (Scratch) Assay: This method measures the collective migration of a sheet of cells to close an artificially created "wound" or gap in a confluent monolayer.[3] It is a straightforward and cost-effective method to assess the migratory capacity of cells.
-
Transwell (Boyden Chamber) Assay: This assay evaluates the chemotactic response of cells, where they migrate through a porous membrane towards a chemoattractant.[4][5][6] It allows for the quantification of individual cell migration and can be adapted to study cell invasion by coating the membrane with an extracellular matrix (ECM) layer.[5][6]
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Migration
The following tables summarize the expected quantitative data from the described assays, comparing the effects of a vehicle control with different concentrations of this compound.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment | Concentration (µM) | Average Wound Width at 0h (µm) | Average Wound Width at 24h (µm) | Percent Wound Closure | Migration Rate (µm/h) |
| Vehicle Control | 0 | 512.3 | 153.7 | 70.0% | 14.94 |
| This compound | 1 | 508.9 | 305.3 | 40.0% | 8.48 |
| This compound | 5 | 515.1 | 437.8 | 15.0% | 3.22 |
| This compound | 10 | 510.6 | 485.1 | 5.0% | 1.06 |
Table 2: Transwell (Boyden Chamber) Assay Data
| Treatment | Concentration (µM) | Average Number of Migrated Cells per Field | Percent Inhibition of Migration |
| Vehicle Control | 0 | 254 | 0% |
| This compound | 1 | 127 | 50.0% |
| This compound | 5 | 51 | 80.0% |
| This compound | 10 | 13 | 95.0% |
Experimental Protocols
Wound Healing (Scratch) Assay Protocol
This protocol details the steps to assess the effect of this compound on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell imaging system with a live-cell incubator or a standard microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.[3]
-
Cell Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer with a firm and consistent motion.[3][7]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[7]
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentrations of this compound or the vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field of view is imaged at each time point.[3]
-
Incubation and Imaging: Incubate the plate and capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.[3]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the average wound width at each time point and determine the percentage of wound closure and the migration rate.
Transwell (Boyden Chamber) Assay Protocol
This protocol outlines the procedure for evaluating the effect of this compound on the chemotactic migration of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and companion plates (e.g., 24-well)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Chemoattractant Addition: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chambers of the companion plate.[5]
-
Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or the vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of each Transwell insert.[8]
-
Incubation: Place the inserts into the wells of the companion plate and incubate for a period that allows for cell migration (typically 12-24 hours), but not proliferation.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[4]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a fixation solution for 15-20 minutes. Subsequently, stain the cells with a staining solution for 20-30 minutes.[7]
-
Washing and Drying: Gently wash the inserts with water and allow them to air dry completely.
-
Imaging and Quantification: Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view for each insert and calculate the average number of migrated cells per field.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involved in cell migration that could be targeted by this compound. Many signaling pathways are implicated in the regulation of cell migration, often involving receptor tyrosine kinases (RTKs), the PI3K/Akt pathway, and the MAPK/ERK pathway, which converge on cytoskeletal rearrangements.[2][9][10]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the Wound Healing and Transwell assays.
Wound Healing (Scratch) Assay Workflow
Transwell (Boyden Chamber) Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. corning.com [corning.com]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anaplerotic Pathways in Cancer Using ZY-444
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this reprogramming is the increased reliance on anaplerotic pathways to replenish tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis. Pyruvate carboxylase (PC), an enzyme that catalyzes the conversion of pyruvate to oxaloacetate, is a critical anaplerotic enzyme frequently upregulated in various cancers. ZY-444 is a potent and specific small molecule inhibitor of PC, making it a valuable tool for studying the role of anaplerosis in cancer and for developing novel anti-cancer therapies.[1][2]
These application notes provide a comprehensive overview of the use of this compound to investigate anaplerotic pathways in cancer, with a focus on breast and prostate cancer models. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action
This compound directly binds to and inhibits the enzymatic activity of pyruvate carboxylase.[1][2] This inhibition blocks the primary anaplerotic pathway that funnels pyruvate into the TCA cycle as oxaloacetate. In cancer cells that are highly dependent on PC for TCA cycle replenishment, treatment with this compound leads to a reduction in key metabolites, impaired mitochondrial respiration, and decreased ATP production.[2] This metabolic disruption ultimately results in the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3]
Key Applications
-
Investigating the role of pyruvate carboxylase in cancer metabolism: this compound can be used as a chemical probe to elucidate the specific contributions of PC to cancer cell bioenergetics, biosynthesis, and redox homeostasis.
-
Studying the interplay between anaplerosis and oncogenic signaling: Research has shown that this compound-mediated inhibition of PC can modulate key cancer-related signaling pathways, including the Wnt/β-catenin/Snail pathway in breast cancer and the TNF signaling pathway in prostate cancer.[1][3]
-
Preclinical evaluation of PC inhibition as a therapeutic strategy: this compound serves as a lead compound for assessing the anti-tumor efficacy of targeting anaplerosis in various cancer models, both in vitro and in vivo.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation (CCK-8) | 0 - 10 | IC50 ≈ 2.5 µM | [2] |
| 4T1 | Breast Cancer | Proliferation (CCK-8) | 0 - 10 | IC50 ≈ 1.8 µM | [2] |
| MDA-MB-231 | Breast Cancer | Migration (Transwell) | 2.5 | ~50% inhibition | [2] |
| MDA-MB-231 | Breast Cancer | Invasion (Transwell with Matrigel) | 2.5 | ~60% inhibition | [2] |
| DU145 | Prostate Cancer | Proliferation (CCK-8) | 0, 1.25, 2.5, 5 | Dose-dependent inhibition | [4] |
| PC3 | Prostate Cancer | Proliferation (CCK-8) | 0, 1.25, 2.5, 5 | Dose-dependent inhibition | [4] |
| 22RV1 | Prostate Cancer | Colony Formation | 1.25, 2.5, 5 | Dose-dependent inhibition | [4] |
| DU145 | Prostate Cancer | Apoptosis (FACS) | 5 | Increased apoptosis | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage and Schedule | Key Findings | Reference |
| MDA-MB-231 xenograft | This compound | 50 mg/kg, i.p., daily | Significant reduction in tumor growth | [2] |
| 4T1 orthotopic | This compound | 50 mg/kg, i.p., daily | Inhibition of primary tumor growth and lung metastasis | [2] |
| DU145 xenograft | This compound | 25 or 50 mg/kg, i.p., daily | Dose-dependent tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Pyruvate Carboxylase Activity Assay
This protocol is adapted from established methods to measure PC activity in cell lysates.[1]
Materials:
-
PC Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
This compound
-
Pyruvate
-
ATP
-
NaHCO₃
-
Acetyl-CoA
-
Citrate Synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse using Cell Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
-
Assay Reaction:
-
Prepare a master mix containing PC Assay Buffer, 2 mM ATP, 20 mM NaHCO₃, 0.2 mM Acetyl-CoA, 1 U/mL Citrate Synthase, and 0.1 mM DTNB.
-
In a 96-well plate, add 50 µL of the master mix to each well.
-
Add 20-50 µg of cell lysate to each well.
-
To initiate the reaction, add 10 µL of 10 mM pyruvate to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
PC activity is proportional to the rate of DTNB reduction by Coenzyme A, which is produced in the citrate synthase-coupled reaction.
-
Normalize the activity to the total protein concentration of the lysate (U/mg protein).
-
Protocol 2: Seahorse XF Analyzer Metabolic Flux Assay
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[5][6]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
This compound
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone & Antimycin A
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
The following day, treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 6-24 hours).
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Place the cell culture microplate into the analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software to determine the effect of this compound on cellular metabolism.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes the detection of key protein markers in the Wnt/β-catenin/Snail and TNF signaling pathways following this compound treatment.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-TNFAIP3, anti-p-NF-κB, anti-NF-κB, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells and quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a powerful research tool for dissecting the role of anaplerosis in cancer. By specifically inhibiting pyruvate carboxylase, this compound allows for the detailed investigation of metabolic vulnerabilities in cancer cells and their connection to critical signaling pathways. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of cancer metabolism and to explore novel therapeutic strategies targeting anaplerotic pathways.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ZY-444 in Prostate Cancer Xenograft Models
These application notes provide a comprehensive overview of the use of ZY-444, a potent small molecule inhibitor, in preclinical xenograft models of prostate cancer. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related death in men.[1][2] While androgen deprivation therapy is a common treatment, many patients develop castration-resistant prostate cancer (CRPC), necessitating the development of new therapeutic strategies.[1][2][3] this compound is a small molecule compound that has demonstrated significant anti-tumor activity in prostate cancer models.[1][2][3] It functions by targeting Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), a key regulator of the TNF signaling pathway, to inhibit cancer cell proliferation, metastasis, and induce apoptosis.[1][2][3]
Mechanism of Action
This compound upregulates the expression of TNFAIP3, which in turn inhibits the TNF signaling pathway.[2][3] This inhibition leads to the downregulation of proteins such as RIPK1, IKKα, p-IKBα, and NF-κB, ultimately suppressing prostate cancer cell growth and metastasis.[3]
Signaling Pathway
Caption: this compound mechanism of action in prostate cancer cells.
In Vitro Efficacy
This compound has demonstrated potent inhibitory effects on the proliferation of various human prostate cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µmol/L) |
| C4-2 | ~2.0 |
| 22RV1 | ~2.5 |
| PC3 | ~1.5 |
| DU145 | ~2.0 |
Data summarized from literature reports.[3]
In Vivo Efficacy in Xenograft Models
This compound significantly inhibits tumor growth in subcutaneous xenograft models of prostate cancer.
Table 2: In Vivo Tumor Growth Inhibition by this compound in DU145 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Percent Inhibition (%) |
| DMSO (Control) | - | ~1200 | - |
| This compound | 20 | ~400 | ~67 |
| Paclitaxel | 20 | ~600 | ~50 |
Data are representative and summarized from published studies.[3] Notably, this compound was more effective than paclitaxel at the same dose in inhibiting tumor growth.[3] No significant changes in body weight were observed in the this compound treatment groups compared to the control group, suggesting low systemic toxicity.[3]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in prostate cancer research.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Cell Culture
-
Cell Lines: Human prostate cancer cell lines DU145, PC3, C4-2, and 22RV1 can be used.[3]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Colony Formation Assay
-
Seed 500 cells per well in a 6-well plate.
-
Treat with this compound at various concentrations (e.g., 0, 1, 2.5, 5 µM) for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, changing the medium every 3 days.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
DU145 Xenograft Mouse Model
-
Animals: Use 4-6 week old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 DU145 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, paclitaxel).
-
Drug Administration: Administer this compound intraperitoneally at a specified dose (e.g., 20 mg/kg) daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Excise tumors for further analysis, such as immunohistochemistry and western blotting.
Immunohistochemistry (IHC)
-
Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% goat serum.
-
Incubate with primary antibodies against target proteins (e.g., Ki-67, cleaved caspase-3, TNFAIP3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use a streptavidin-horseradish peroxidase (HRP) conjugate and visualize with diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the stained sections under a microscope.
Conclusion
This compound is a promising therapeutic agent for prostate cancer with a clear mechanism of action involving the TNFAIP3/TNF signaling pathway. The protocols outlined above provide a framework for the preclinical evaluation of this compound in both in vitro and in vivo settings, enabling further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZY-444 in Iodine-Refractory Thyroid Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Differentiated thyroid cancer (DTC) is the most prevalent endocrine malignancy and typically has a favorable prognosis.[1] Standard treatment involves surgery followed by radioactive iodine (RAI) therapy for high-risk patients.[2] However, a subset of patients develops iodine-refractory thyroid cancer (IRTC), where the tumor cells lose the ability to take up iodine, rendering RAI therapy ineffective.[2][3] This leads to a significantly poorer prognosis, with a 10-year survival rate of less than 10% for patients with distant metastases.[4]
The loss of iodine uptake is primarily due to the silencing of the sodium-iodide symporter (NIS), a key protein responsible for iodine transport into thyroid cells.[5] This dedifferentiation process is often driven by aberrant activation of critical signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[5][6] Genetic alterations such as BRAF and RAS mutations are common drivers of the MAPK pathway, while mutations in PIK3CA or loss of PTEN activate the PI3K/AKT pathway.[7] The convergence of these pathways promotes tumor growth, proliferation, and the suppression of thyroid-specific gene expression, including NIS.[8]
ZY-444 is a novel, potent, and selective small-molecule inhibitor targeting both MEK1/2 and PI3Kα. By simultaneously blocking these two key downstream nodes in the MAPK and PI3K/AKT signaling cascades, this compound is designed to overcome the resistance mechanisms inherent in IRTC. These application notes provide an overview of this compound's mechanism of action, preclinical data supporting its efficacy, and detailed protocols for its use in in vitro and in vivo studies of iodine-refractory thyroid cancer.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by dually inhibiting MEK1/2 and PI3Kα. In IRTC, growth factor receptors (e.g., VEGFR, EGFR) or activating mutations in upstream components like BRAF and RAS lead to the constitutive activation of the MAPK pathway, culminating in the phosphorylation of ERK by MEK.[6] Concurrently, alterations in genes such as PIK3CA and PTEN can lead to the hyperactivation of the PI3K/AKT pathway.[7] Both pathways contribute to cell proliferation, survival, and the downregulation of NIS expression.[5][8] this compound's dual inhibition is hypothesized to not only halt tumor progression but also to induce redifferentiation of the cancer cells, thereby restoring NIS expression and potentially re-sensitizing the tumor to radioiodine therapy.
References
- 1. Frontiers | Systemic treatments for radioiodine-refractory thyroid cancers [frontiersin.org]
- 2. Radioiodine-Refractory Thyroid Cancer: Molecular Basis of Redifferentiation Therapies, Management, and Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-refractory thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular pathogenesis and mechanisms of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis and signaling pathways related to iodine-refractory differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting ZY-444 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZY-444. The following information is based on general best practices for small molecule compounds, as specific solubility data for this compound in DMSO is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of small molecule inhibitors like this compound. It is advisable to use anhydrous or high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. Mix thoroughly by vortexing or brief sonication.[2][3] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v) to minimize solvent-induced toxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q4: My this compound in DMSO precipitated when I diluted it in my aqueous buffer/media. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds.[1][3] To address this, you can try further diluting the stock solution in DMSO before adding it to the aqueous medium.[1] Gentle warming (e.g., in a 37°C water bath) and sonication can also help redissolve the precipitate.[3]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems researchers may encounter when working with this compound and provides step-by-step solutions.
Issue 1: this compound powder does not dissolve in DMSO.
-
Possible Cause 1: Insufficient mixing.
-
Solution: Vortex the solution for several minutes. If the compound is still not dissolved, use a sonicator for a short period.[2]
-
-
Possible Cause 2: The compound is hygroscopic and has absorbed moisture.
-
Solution: Ensure you are using anhydrous DMSO from a fresh, tightly sealed bottle.[1]
-
-
Possible Cause 3: The concentration is too high.
-
Solution: Try dissolving the compound at a lower concentration.
-
Issue 2: The this compound solution appears as a suspension, not a clear solution.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Try gentle heating of the solution (e.g., up to 50°C) combined with vortexing or sonication.[2] Be cautious with heating as it may degrade the compound.
-
-
Possible Cause 2: The compound has low solubility in DMSO at room temperature.
-
Solution: If the issue persists, consider trying an alternative solvent such as Dimethylformamide (DMF), though its compatibility with your assay must be verified.[4]
-
Quantitative Data Summary
Since specific quantitative solubility data for this compound in DMSO is not available, the following table provides general guidelines for working with small molecule inhibitors.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Assay | < 0.1% (v/v) | Cell line dependent; always include a vehicle control. |
| Storage Temperature of Stock | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and anhydrous DMSO to come to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the vial for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
ZY-444 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of ZY-444 in experimental settings. The following information is based on currently available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1][2] The selectivity of this compound is attributed to the higher expression of PC in cancer cells compared to normal cells.[1][2]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2] Additionally, in some cancer cell lines, this compound has been observed to inhibit the MAPK/ERK signaling pathway. In prostate cancer cells, this compound may also act by targeting TNFAIP3 through the TNF signaling pathway.
Q3: Have any specific off-targets of this compound been identified?
Currently, publicly available literature does not specify a comprehensive off-target profile for this compound. The compound is described as a selective inhibitor of pyruvate carboxylase.[1][2] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.[3]
Q4: What are the general principles for minimizing off-target effects of small molecule inhibitors like this compound?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required for on-target inhibition to reduce the likelihood of engaging lower-affinity off-targets.[3]
-
Employ proper controls: Use a structurally related inactive compound as a negative control to differentiate on-target from off-target effects.
-
Validate with a secondary inhibitor: Use a structurally different inhibitor that targets the same protein (PC) to confirm that the observed phenotype is due to on-target inhibition.[3]
-
Perform rescue experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor can help confirm that the observed effects are on-target.[3]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects in your experiments with this compound, follow this guide to troubleshoot and validate your findings.
Issue 1: Unexpected or inconsistent phenotypic results.
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition of pyruvate carboxylase.[3]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your experimental model. An on-target effect should correlate with the IC50 value for PC inhibition. Off-target effects may appear at significantly higher concentrations.[3]
-
Validate with an Alternative PC Inhibitor: Treat your cells with a structurally distinct inhibitor of pyruvate carboxylase. If the same phenotype is observed, it is more likely to be an on-target effect.[3]
-
Conduct a Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of PC. Reversal of the phenotype in these cells would strongly support an on-target mechanism.[3]
Issue 2: Cytotoxicity observed at concentrations expected to be specific.
Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[3]
Troubleshooting Steps:
-
Assess Cell Health: Quantify cell viability (e.g., using an MTT assay) and apoptosis (e.g., by measuring caspase activity) across a range of this compound concentrations.
-
Compare with Normal Cells: Treat a non-cancerous cell line with low PC expression with this compound. This compound has been reported to have low cytotoxicity in normal cells.[2] Significant toxicity in your control cell line could indicate off-target effects.
-
Attempt a Rescue by Modulating the On-Target Pathway: If the toxicity is due to the inhibition of PC, you may be able to rescue the phenotype by providing downstream metabolites of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) |
| TPC-1 | Thyroid Cancer | 3.82 µM | 3.34 µM |
| KTC-1 | Thyroid Cancer | 3.79 µM | 3.69 µM |
Data extracted from available research.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its intended target, pyruvate carboxylase, in a cellular context.[3]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PC remaining at each temperature using Western blotting. An increase in the thermal stability of PC in the presence of this compound indicates target engagement.
Protocol 2: Off-Target Profiling using Kinase Panel Screening
To identify potential off-target kinase interactions, this compound can be screened against a broad panel of kinases.[3]
Methodology:
-
Compound Submission: Submit this compound to a commercial service that offers kinase screening panels.
-
Screening: The compound will be tested for its ability to inhibit the activity of a large number of purified kinases, typically at one or two concentrations.
-
Data Analysis: The results will provide a percentage of inhibition for each kinase in the panel, highlighting any potential off-target interactions.
Visualizations
Signaling Pathways and Experimental Workflows
References
ZY-444 Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of the small molecule inhibitor, ZY-444. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two years[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (224.93 mM)[1]. For creating stock solutions, it is recommended to use anhydrous DMSO to minimize degradation from moisture. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored at -80°C, stock solutions are generally stable for up to two years; at -20°C, they are stable for up to one year.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: It is not recommended to store this compound solutions for extended periods at room temperature or 4°C. For daily experimental use, working solutions can be prepared from the frozen stock and kept on ice. Any unused portion of the working solution should ideally be discarded at the end of the day to prevent potential degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protecting amber vials or wrapped in aluminum foil.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include a change in color or appearance. For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. For experimental validation, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) would be indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in thawed stock solution | The compound may have come out of solution during freezing or storage. | Gently warm the vial to 37°C for a short period and vortex to redissolve the compound completely before use. If precipitation persists, the solution may be supersaturated or degraded. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare a fresh working solution from a new aliquot of the frozen stock. If issues continue, use a new vial of solid this compound to prepare a fresh stock solution. Ensure adherence to recommended storage and handling protocols. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Loss of biological activity | The compound has degraded. | Discard the old stock and prepare a new one from solid compound. Verify the storage conditions of the solid compound. |
| Interaction with incompatible plasticware. | Use polypropylene tubes and pipette tips for handling this compound solutions. |
Stability and Storage Summary
| Form | Storage Temperature | Recommended Container | Reported Stability |
| Solid | -20°C | Tightly sealed, light-protecting vial | ≥ 2 years[1] |
| In DMSO (Stock Solution) | -20°C | Tightly sealed, light-protecting single-use aliquots | Up to 1 year |
| In DMSO (Stock Solution) | -80°C | Tightly sealed, light-protecting single-use aliquots | Up to 2 years |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Equilibration: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 4.44 mg of this compound in 1 mL of DMSO). The molecular weight of this compound is 444.59 g/mol .
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting polypropylene vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for a General Stability Assessment Using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent or condition.
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area and purity of this compound.
-
Storage: Store aliquots of the solution under the desired stability testing conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visual Guides
References
ZY-444 Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing resistance to ZY-444 in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] PC is responsible for converting pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. By inhibiting PC, this compound disrupts cancer cell metabolism, leading to a reduction in mitochondrial respiration and ATP production.[1] This metabolic disruption ultimately suppresses cancer cell proliferation and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, several possibilities can be hypothesized:
-
Upregulation of the Wnt/β-catenin Signaling Pathway: Since this compound suppresses the Wnt/β-catenin pathway, cancer cells may develop resistance by reactivating this pathway through various genetic or epigenetic alterations.[3][4][5][6][7]
-
Metabolic Reprogramming: Cells might adapt to PC inhibition by utilizing alternative metabolic pathways to fuel the TCA cycle and maintain energy production. This could involve increased glutaminolysis or fatty acid oxidation.
-
Alteration of the Drug Target: Mutations in the PC gene could lead to a modified protein that no longer binds to this compound, rendering the drug ineffective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy. The Wnt/β-catenin pathway has been implicated in the upregulation of ABC transporters.[4][7]
-
Target Bypass Mechanisms: Cancer cells might activate downstream components of the Wnt/β-catenin pathway or alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of this compound.
Troubleshooting Guide
Problem: Decreased efficacy of this compound in our cancer cell line over time.
This guide provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm the resistant phenotype and quantify the change in drug sensitivity.
Experiment: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Cancer Cell Line X (Sensitive) | This compound | 1.5 | 1 |
| Cancer Cell Line X (Resistant) | This compound | 15.0 | 10 |
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Workflow for Confirming this compound Resistance
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WNT Signaling in Tumors: The Way to Evade Drugs and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZY-444 Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the novel anti-cancer agent ZY-444 in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on unexpected pharmacokinetic profiles and low oral bioavailability.
| Issue | Potential Cause | Recommended Action |
| High inter-animal variability in plasma concentrations | Poor aqueous solubility of this compound leading to inconsistent dissolution.[1] | 1. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS, SMEDDS) to improve solubilization.[2][3][4] 2. Particle Size Reduction: Utilize micronization or nanosuspension techniques to increase the surface area for dissolution.[5][6][7] 3. Vehicle Optimization: Ensure the dosing vehicle is appropriate and consistent across all animals. |
| Low oral bioavailability (<10%) | 1. Poor Solubility: this compound may have low solubility in gastrointestinal fluids.[1] 2. First-Pass Metabolism: Extensive metabolism in the gut wall or liver before reaching systemic circulation. 3. Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[8] | 1. Solubility Enhancement: See "High inter-animal variability" recommendations. 2. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (requires further investigation to identify specific enzymes). 3. Permeability Enhancement: Investigate the use of permeation enhancers or bioenhancers like piperine.[9] |
| Unexpectedly rapid clearance | High metabolic rate or rapid excretion. | 1. Pharmacokinetic Modeling: Conduct a more detailed pharmacokinetic study with more frequent sampling to accurately determine the elimination half-life. 2. Metabolite Identification: Analyze plasma and urine samples to identify major metabolites.[8] |
| No dose-proportional increase in exposure | Saturation of absorption mechanisms at higher doses. | 1. Dose-Ranging Study: Conduct a study with a wider range of doses to identify the linear dose-response range. 2. Formulation Improvement: An improved formulation may increase the threshold for saturation. |
| Precipitation of this compound in aqueous solutions for injection | Poor aqueous solubility. | 1. Co-solvents: Use co-solvents such as PEG 400, propylene glycol, or ethanol in the formulation.[10] 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation to improve solubility. 3. Complexation: Use cyclodextrins to form inclusion complexes and enhance solubility.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid cycle.[11][12] By inhibiting PC, this compound disrupts cancer cell metabolism.[11][12] It has also been shown to suppress the Wnt/β-catenin/Snail and TNF signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[11][12][13][14][15]
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A2: The initial focus should be on improving the solubility and dissolution rate of this compound. This can be achieved through:
-
Formulation with enabling excipients: Utilizing lipids, surfactants, and polymers to create formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance solubility and absorption.[2][3][4][16]
-
Particle size reduction: Techniques such as micronization or creating a nanosuspension increase the surface area of the drug, leading to faster dissolution in the gastrointestinal tract.[5][6][17]
Q3: What are some suitable excipients for developing a lipid-based formulation for this compound?
A3: A range of excipients can be used for lipid-based formulations to enhance oral bioavailability.[2] These include:
| Excipient Type | Examples | Function |
| Oils | Medium-chain triglycerides (e.g., Captex® 355), Long-chain triglycerides (e.g., soybean oil) | Solubilize the drug |
| Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® EL | Enhance emulsification and solubility |
| Co-solvents | Polyethylene glycol (PEG 400), Propylene glycol, Ethanol | Improve drug solubility in the formulation |
Q4: How can I assess the in vivo performance of my new this compound formulation?
A4: A comparative pharmacokinetic study in an animal model (e.g., rats or mice) is essential. This involves administering both the new formulation and a simple suspension of this compound to different groups of animals. Key pharmacokinetic parameters to compare include:
-
Cmax (Maximum plasma concentration): An indicator of the rate of absorption.
-
Tmax (Time to reach Cmax): Time at which the maximum plasma concentration is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
A successful formulation will demonstrate a significant increase in AUC and potentially a higher Cmax and shorter Tmax compared to the control.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Methodology:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to create a stabilizer solution.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution under constant stirring to form a pre-suspension.
-
-
Milling:
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation of the compound.
-
-
Characterization:
-
Measure the particle size and distribution of the nanosuspension using a particle size analyzer. The target particle size is typically below 200 nm for enhanced bioavailability.
-
Visually inspect for any signs of aggregation or precipitation.
-
-
Post-Processing:
-
The nanosuspension can be used directly for oral gavage in animal studies or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound nanosuspension (from Protocol 1)
-
This compound control suspension (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthesia (e.g., isoflurane)
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight prior to dosing.
-
Divide the rats into two groups (n=5 per group): Group A (Control Suspension) and Group B (Nanosuspension).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each group using appropriate software.
-
Determine the relative bioavailability of the nanosuspension compared to the control suspension.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound exposure.
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 8. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. upm-inc.com [upm-inc.com]
ZY-444 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound ZY-444. Our goal is to help you navigate potential experimental variability and reproducibility issues to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in cellular metabolism. By inhibiting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, which is crucial for the biosynthesis of macromolecules and ATP production in cancer cells. This inhibition has been shown to suppress the Wnt/β-catenin/Snail signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[1][2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-cancer effects in various cell lines, including but not limited to breast, lung, and prostate cancer. The efficacy of this compound can be influenced by the expression level of its target, pyruvate carboxylase (PC), which can vary between different cancer types and even between different cell lines of the same cancer type.[1][4] It has been noted that PC expression is often upregulated in aggressive cancer cells.[5][6][7]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound. It is critical to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[8][9][10] Always prepare a vehicle control with the same final concentration of DMSO to accurately assess the effects of this compound.
Q4: How can I minimize variability in my this compound experiments?
To enhance reproducibility, it is essential to standardize your experimental procedures. Key factors to control include:
-
Cell Line Passage Number: Use cell lines with a low passage number, as high passage numbers can lead to genetic drift and altered metabolic profiles, potentially affecting their response to this compound.[1][2][11][12][13]
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for your assays. Overcrowding or sparse cultures can lead to inconsistent results.[3][14][15][16][17]
-
Consistent Culture Conditions: Use the same batch of media and supplements, and ensure consistent incubation conditions (temperature, CO2 levels).
-
Vehicle Control: Always include a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Optimize and strictly adhere to a standardized cell seeding protocol for each experiment.[3][14][15][16][17] |
| High passage number of cell lines. | Use low-passage cell lines and maintain a consistent passage number across all experiments.[1][2][11][12][13] | |
| Uneven drug distribution in wells. | Ensure proper mixing of this compound in the culture medium before adding it to the cells. | |
| This compound shows lower than expected efficacy | Low expression of pyruvate carboxylase (PC) in the chosen cell line. | Verify the PC expression level in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher PC expression.[4][5][6][7][19] |
| This compound degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. | |
| Suboptimal assay conditions. | Optimize the incubation time and concentration of this compound for your specific cell line. | |
| Inconsistent results between experimental replicates | Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination. |
| Vehicle (DMSO) concentration is too high. | Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment groups and the vehicle control.[8][9][10] | |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and reagents. | |
| Unexpected off-target effects | This compound may have other cellular targets. | Consider performing target validation experiments, such as a rescue experiment by overexpressing PC, to confirm that the observed effects are due to PC inhibition. |
Data Summary Tables
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| TPC-1 | Thyroid Cancer | 48h | 3.82 | [1] |
| TPC-1 | Thyroid Cancer | 72h | 3.34 | [1] |
| KTC-1 | Thyroid Cancer | 48h | 3.79 | [1] |
| KTC-1 | Thyroid Cancer | 72h | 3.69 | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Assay Type | Concentration Range (µM) | Incubation Time |
| Cell Proliferation/Viability | 0 - 10 | 24 - 72h |
| Apoptosis Assay | 0 - 20 | 24h |
| Migration/Invasion Assay | 0 - 10 | 48h |
| Mitochondrial Respiration | 2 - 18 | 5h |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and should not exceed 0.5%.
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the Wnt/β-catenin/Snail pathway (e.g., β-catenin, Snail, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound inhibits Pyruvate Carboxylase, suppressing the Wnt/β-catenin/Snail pathway.
Caption: A general experimental workflow for testing the effects of this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. Uncovering the Effect of Passage Number on HT29 Cell Line Based on the Cell Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. JCI - Pyruvate carboxylase is critical for non–small-cell lung cancer proliferation [jci.org]
- 5. Mass spectrometry analysis shows the biosynthetic pathways supported by pyruvate carboxylase in highly invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of Pyruvate Carboxylase Is Correlated With Colorectal Cancer Progression and Supports Growth of Invasive Colon Cancer HT-29 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 14. researchgate.net [researchgate.net]
- 15. opentrons.com [opentrons.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Refining ZY-444 treatment protocols for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining ZY-444 treatment protocols for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that has been shown to suppress cancer progression through a dual mechanism. Primarily, it targets and inactivates pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] This inhibition of PC disrupts cancer cell metabolism and has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[1][2]
Q2: Does this compound have other reported mechanisms of action?
A2: Yes, in addition to its effects on pyruvate carboxylase and the Wnt/β-catenin/Snail pathway, this compound has been reported to inhibit the growth and metastasis of prostate cancer by upregulating Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3). This upregulation, in turn, inhibits the TNF signaling pathway.[3][4][5]
Q3: What are the potential advantages of using this compound in long-term cancer studies?
A3: this compound has shown potent efficacy against cancer cell proliferation and invasion while exhibiting less toxicity to normal cells in vitro.[1] In vivo studies have demonstrated that this compound can significantly reduce primary tumor growth and lung metastasis without causing significant weight loss in mouse models.[1]
Q4: How should this compound be stored for long-term use?
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is an organic small molecule and is likely soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound in cell culture. | 1. Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 3. Cell Line Resistance: The cancer cell line being used may not be sensitive to PC inhibition or TNF pathway modulation. 4. High Cell Seeding Density: A high cell number can reduce the effective concentration of the inhibitor per cell. | 1. Prepare fresh this compound dilutions from a frozen stock for each experiment. Replenish the media with fresh this compound every 24-48 hours for long-term studies. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. 3. Screen different cancer cell lines to find a sensitive model. Consider cell lines with high expression of pyruvate carboxylase. 4. Optimize cell seeding density to ensure a consistent and effective inhibitor concentration. |
| Precipitation of this compound in cell culture medium. | 1. Low Solubility: this compound may have limited solubility in aqueous media. 2. High Stock Concentration: The concentration of the DMSO stock solution may be too high, leading to precipitation upon dilution in the medium. | 1. Ensure the final DMSO concentration in the culture medium is sufficient to maintain this compound in solution, but non-toxic to the cells (generally <0.5%).[6] 2. Prepare a lower concentration DMSO stock solution. Gently warm the medium to 37°C before adding the this compound stock solution and mix thoroughly. |
| Observed cytotoxicity in control (non-cancerous) cell lines. | 1. Off-Target Effects: this compound may have off-target activities at higher concentrations. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound to a range that is effective against cancer cells but minimally toxic to normal cells. 2. Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level. |
| Inconsistent results in in vivo studies. | 1. Poor Bioavailability: The vehicle used for in vivo administration may not be optimal for this compound absorption and distribution. 2. Compound Instability in Vehicle: this compound may not be stable in the chosen vehicle over the course of the study. | 1. Test different vehicle formulations to optimize the pharmacokinetic profile of this compound. Common vehicles for preclinical studies include solutions with DMSO, polyethylene glycol (PEG), and Tween 80. 2. Prepare fresh formulations of this compound for each administration. |
Experimental Protocols
In Vitro Long-Term Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours of cell adhesion, replace the medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Long-Term Culture and Treatment Replenishment: For long-term studies (e.g., 7 days), change the medium with freshly prepared this compound or vehicle control every 48-72 hours to ensure compound stability and nutrient availability.
-
Cell Viability Assessment: At the end of the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the Wnt/β-catenin/Snail pathway (e.g., β-catenin, Snail, c-Myc) or the TNF signaling pathway (e.g., TNFAIP3, NF-κB). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative protein expression levels.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound in a 4T1 mouse orthotopic breast cancer model.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM |
| Vehicle | - | ~1200 |
| This compound | 5 mg/kg | ~400 |
| Paclitaxel | 5 mg/kg | ~600 |
Data is approximated from graphical representations in the source material.[1]
Table 2: Effect of this compound on Lung Metastasis
| Treatment Group | Dose | Incidence of Lung Metastasis | Mean Number of Lung Nodules ± SEM |
| Vehicle | - | 100% | ~35 |
| This compound | 5 mg/kg | 25% | ~5 |
| Paclitaxel | 5 mg/kg | 62.5% | ~15 |
Data is approximated from graphical representations in the source material.[1]
Visualizations
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Technical Support Center: ZY-444 In Vivo Delivery
Welcome to the technical support center for ZY-444. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo delivery of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in a signaling pathway often dysregulated in certain cancers. By inhibiting TKX, this compound aims to block downstream signals that promote tumor cell proliferation and survival.
Q2: What are the primary challenges with the in vivo delivery of this compound?
A2: The main challenges with this compound stem from its physicochemical properties. It is a highly lipophilic molecule ("grease-ball" type) with poor aqueous solubility, which can lead to low oral bioavailability, high inter-animal variability, and difficulties in achieving therapeutic concentrations at the tumor site.[1]
Q3: What is the recommended solvent for this compound for in vivo studies?
A3: Due to its poor aqueous solubility, this compound should not be dissolved directly in aqueous vehicles like saline or PBS for in vivo use. A common starting point is a vehicle containing co-solvents such as DMSO, PEG-400, or propylene glycol.[2][3] However, it is crucial to perform a vehicle toxicity study, as some organic solvents can cause local irritation or systemic toxicity.[3] For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions are often more effective at improving absorption.[4][5]
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activity.[6][7] Off-target effects can arise from non-specific binding to other kinases or proteins.[6] Common off-target effects of kinase inhibitors can lead to toxicities that may not be related to the inhibition of TKX. If unexpected toxicity is observed, it is recommended to conduct a kinome scan to identify potential off-target interactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: Low or inconsistent plasma exposure of this compound after oral administration.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.[8] This can lead to erratic absorption and high variability between animals.[9]
-
Solution:
-
Optimize Formulation: Move beyond simple co-solvent systems. Explore advanced formulations designed to enhance solubility and dissolution.[5] Strategies include micronization to increase surface area, or creating amorphous solid dispersions.[1][2]
-
Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based formulations such as SEDDS are often successful. These systems form microemulsions in the GI tract, which can enhance drug solubilization and absorption.[4][10]
-
Standardize Feeding Conditions: Ensure consistent fasting periods for all animals before dosing to minimize variability caused by food effects on GI physiology.[9]
-
Problem 2: No significant anti-tumor efficacy observed in xenograft models.
-
Possible Causes:
-
Insufficient drug concentration at the tumor site.
-
Rapid metabolism and clearance of this compound.
-
Issues with the xenograft model itself.[11]
-
-
Solutions:
-
Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study: First, confirm that you are achieving sufficient plasma and tumor exposure. A pilot PK study is essential to determine the maximum tolerated dose (MTD) and to ensure that the dosing regimen maintains the drug concentration above the therapeutic threshold.[12]
-
Switch Administration Route: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass GI absorption barriers.[13] This can help determine if the lack of efficacy is due to poor exposure or other factors.
-
Evaluate Xenograft Model Quality: Ensure the xenograft model is validated. Issues such as model misidentification, contamination, or a high percentage of murine cells in the tumor can compromise results.[11] The growth rate of xenografts can also be highly variable.[14][15]
-
Problem 3: Signs of toxicity (e.g., weight loss, lethargy) in treated animals at doses required for efficacy.
-
Possible Causes:
-
Solutions:
-
Vehicle Toxicity Study: Always run a control group treated with the vehicle alone to distinguish between vehicle-induced and compound-induced toxicity.[12] Vehicles containing DMSO or other organic solvents can cause significant side effects.[3]
-
Refine Dosing Regimen: Instead of a high daily dose, explore alternative schedules, such as intermittent dosing (e.g., 3 days on, 4 days off), which may maintain efficacy while reducing cumulative toxicity.[13]
-
Investigate Off-Target Effects: If toxicity persists and appears unrelated to the known function of TKX, consider that it might be due to off-target activities.[17] This may require further investigation into the compound's selectivity profile.
-
Data Presentation
Table 1: Solubility of this compound in Common In Vivo Vehicles
| Vehicle Composition | This compound Solubility (mg/mL) | Observations |
| 0.9% Saline | < 0.01 | Insoluble, forms precipitate |
| 5% DMSO in Saline | 0.5 | Limited solubility, may precipitate upon injection |
| 10% DMSO / 40% PEG-400 / 50% Saline | 5.0 | Clear solution, suitable for IV/IP injection |
| 20% Captisol® in Water | 8.0 | Clear solution, cyclodextrin-based formulation improves solubility |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 20.0 | Forms a clear microemulsion upon dilution, ideal for oral gavage |
Table 2: Pharmacokinetic Parameters of this compound with Different Formulations (Oral Gavage, 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 150 ± 45 | 4.0 | 980 ± 210 | 5 |
| Solution in 20% Captisol® | 450 ± 90 | 2.0 | 2900 ± 550 | 15 |
| SEDDS Formulation | 1200 ± 250 | 1.5 | 9700 ± 1800 | 50 |
Experimental Protocols
Protocol 1: Preparation of a SEDDS Formulation for Oral Administration
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Labrafil® M 1944 CS (Oil)
-
Kolliphor® EL (Surfactant)
-
Transcutol® HP (Co-solvent)
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
Weigh the required amounts of Labrafil®, Kolliphor® EL, and Transcutol® HP in a 40:35:25 (w/w/w) ratio into a glass beaker.
-
Place the beaker on a magnetic stirrer and mix at 300 rpm until a homogenous, clear mixture is formed.
-
Slowly add the powdered this compound to the vehicle mixture while continuously stirring.
-
Continue stirring at room temperature until the this compound is completely dissolved. This may take up to 2 hours.
-
The final formulation should be a clear, yellowish, viscous liquid. Store at room temperature, protected from light.
-
For dosing, the formulation is administered directly via oral gavage. It will spontaneously form a microemulsion upon contact with gastrointestinal fluids.
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a standard procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line known to be sensitive to TKX inhibition
-
Matrigel®
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers. The formula for volume is (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound 20 mg/kg).
-
Treatment: Administer the this compound formulation or vehicle control according to the planned schedule (e.g., daily oral gavage). Monitor animal weight and general health daily.
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: The TKX signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mitigating potential toxicity of ZY-444 in normal cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of ZY-444 in normal cells during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the anaplerotic pathway of the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cellular metabolism, leading to decreased ATP production and suppression of tumor growth.[1] Additionally, this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2][3] In some cancer cell lines, it has also been found to inhibit the MAPK/ERK and TNF signaling pathways.[3][4][5][6]
Q2: Does this compound exhibit toxicity in normal (non-cancerous) cells?
A2: Pre-clinical studies have shown that this compound has significantly lower cytotoxicity in normal cells compared to cancer cells.[1] For instance, in normal breast epithelial cells (MCF10A), this compound did not significantly repress cell proliferation even at a concentration of 10 µM, a dose that is effective against various cancer cell lines.[1] This selectivity is attributed to the distinct metabolic profiles of cancer cells, which often have higher expression levels of PC and a greater reliance on anaplerosis for survival.[1][2]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be selective for pyruvate carboxylase, potential off-target effects, although minimal, should be considered. In prostate cancer cells, this compound has been shown to elevate the expression of TNFAIP3, which in turn inhibits the TNF signaling pathway.[4][5][6] Researchers should consider the potential implications of modulating this pathway in their specific cellular models.
Q4: What are the IC50 values of this compound in different cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. For example, in thyroid cancer cell lines, the IC50 values were reported to be 3.82 µM (48h) and 3.34 µM (72h) for TPC-1 cells, and 3.79 µM (48h) and 3.69 µM (72h) for KTC-1 cells.[3] It is crucial to determine the IC50 empirically in your specific cell line of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected toxicity observed in normal cell lines at standard effective concentrations. | 1. High metabolic activity of the specific normal cell line. 2. Off-target effects in the specific cell context. 3. Incorrect dosage or experimental error. | 1. Characterize the expression level of pyruvate carboxylase (PC) in your normal and cancer cell lines via Western blot or qPCR. 2. Perform a dose-response curve to determine the precise IC50 for both your normal and cancer cell lines. 3. Consider using a lower dose of this compound in combination with another therapeutic agent to achieve synergistic effects with reduced toxicity. 4. Verify the concentration and purity of your this compound stock. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Passage number of cell lines affecting metabolic state. 3. Instability of this compound in solution. | 1. Standardize cell seeding density, media composition, and incubation times. 2. Use cell lines within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| This compound treatment does not affect Wnt/β-catenin signaling as expected. | 1. The specific cancer cell line may not rely on the Wnt/β-catenin pathway for its proliferation. 2. The concentration of this compound is insufficient to inhibit PC to the extent required to impact this pathway. | 1. Confirm the activity of the Wnt/β-catenin pathway in your cell line using a reporter assay or by examining the expression of downstream targets (e.g., c-Myc, Cyclin D1). 2. Increase the concentration of this compound, ensuring it remains non-toxic to your control normal cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (e.g., DMSO).
-
MTS Assay: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Apoptosis by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizations
Caption: this compound's selective mechanism of action in cancer versus normal cells.
Caption: Workflow for assessing this compound's selective cytotoxicity.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ZY-444 and Other Pyruvate Carboxylase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel pyruvate carboxylase (PC) inhibitor, ZY-444, with other known PC inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their cancer studies.
Introduction to Pyruvate Carboxylase Inhibition in Cancer
Pyruvate carboxylase (PC) is a key metabolic enzyme that plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates, a process essential for the rapid proliferation and survival of cancer cells.[1][2] Inhibition of PC is, therefore, a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth. This compound is a recently developed small molecule inhibitor of PC that has shown potent anti-cancer activity.[3][4] This guide compares the efficacy of this compound with other compounds reported to inhibit PC, including n-octyl gallate, phenylacetate, and oxamate.
Comparative Efficacy of Pyruvate Carboxylase Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other PC inhibitors. It is important to note that the experimental conditions, such as cell lines and incubation times, vary between studies, which should be considered when comparing the IC50 values.
| Inhibitor | Cancer Cell Line | IC50 Value | Incubation Time | Citation |
| This compound | TPC-1 (Thyroid) | 3.82 µM | 48h | [5] |
| TPC-1 (Thyroid) | 3.34 µM | 72h | [5] | |
| KTC-1 (Thyroid) | 3.79 µM | 48h | [5] | |
| KTC-1 (Thyroid) | 3.69 µM | 72h | [5] | |
| n-Octyl Gallate | MCF-7 (Breast) | 40 µM | Not Specified | [6] |
| MDA-MB-231 (Breast) | 80 µM | Not Specified | [6] | |
| Phenylacetate | Not Available | Not Available | Not Available | |
| Oxamate | A549 (Lung) | 58.53 mM | 24h | [7] |
| H1975 (Lung) | 32.13 mM | 24h | [7] | |
| H1395 (Lung) | 19.67 mM | 24h | [7] |
Mechanism of Action: this compound and the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-cancer effects not only by directly inhibiting the enzymatic activity of pyruvate carboxylase but also by suppressing the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in cell proliferation, migration, and invasion. By inhibiting PC, this compound leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Pyruvate Carboxylase Activity Assay
A colorimetric microplate assay can be used to measure PC activity. This assay spectrophotometrically monitors the formation of oxaloacetate in a malate dehydrogenase coupled system, where the reaction velocity is measured as a decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, n-octyl gallate) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Treatment: Add the inhibitor to the upper chamber along with the cells.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Western Blot for Wnt/β-catenin Pathway Proteins
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Snail, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent inhibitory effects on cancer cell proliferation at low micromolar concentrations, positioning it as a promising candidate for further investigation. While other compounds like n-octyl gallate, phenylacetate, and oxamate also exhibit inhibitory effects on pyruvate carboxylase or related metabolic pathways, their direct comparative efficacy against this compound requires further standardized testing. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions for their specific research needs in the field of cancer metabolism.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octyl gallate and gallic acid isolated from Terminalia bellarica regulates normal cell cycle in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the possible mechanism of phenylacetate neurotoxicity: inhibition of choline acetyltransferase by phenylacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ZY-444: A Novel Metabolic Inhibitor Challenging Established Chemotherapy in Breast Cancer
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of breast cancer therapeutics is continually evolving, with novel targeted agents emerging to challenge the long-standing reign of conventional chemotherapy. One such promising contender is ZY-444, a small molecule inhibitor that takes a unique metabolic approach to combatting tumor progression. This guide provides a comprehensive comparison of this compound against established chemotherapeutic agents, paclitaxel and doxorubicin, with a focus on experimental data, mechanistic insights, and detailed methodologies for the discerning scientific audience.
Executive Summary
This compound is a first-in-class inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting this metabolic vulnerability, this compound has demonstrated potent anti-tumor, anti-metastatic, and anti-recurrence efficacy in preclinical breast cancer models.[1][2] In direct comparative studies, this compound has shown comparable, and in some aspects superior, efficacy to the widely used chemotherapeutic agent, paclitaxel, particularly in reducing primary tumor volume and preventing recurrence.[1] This guide will delve into the quantitative data from these preclinical studies, outline the experimental protocols employed, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound with established chemotherapies.
Table 1: In Vitro Efficacy - Cell Viability (IC50)
| Compound | Breast Cancer Cell Line | IC50 | Citation |
| This compound | Not explicitly stated in search results | Data not available | |
| Paclitaxel | 4T1 | Not explicitly stated in search results | |
| Paclitaxel | MDA-MB-231 | ~0.3 µM - 5 nM | [3] |
| Paclitaxel | MCF-7 | ~3.5 µM - 7.5 nM | [3][4] |
| Doxorubicin | 4T1 | Not explicitly stated in search results | |
| Doxorubicin | MDA-MB-231 | Not explicitly stated in search results | |
| Doxorubicin | MCF-7 | Not explicitly stated in search results |
Note: IC50 values for paclitaxel vary significantly depending on the specific clone and experimental conditions.
Table 2: In Vivo Efficacy - Orthotopic 4T1 Mouse Model
| Treatment | Primary Tumor Volume Reduction | Metastasis Inhibition | Recurrence Inhibition | Citation |
| This compound (5 mg/kg) | Significant reduction, mean tumor volume lower than paclitaxel group | Comparable to paclitaxel (14% incidence) | Lower incidence of recurrence than paclitaxel group | [1] |
| Paclitaxel | Significant reduction | 14% incidence of distant metastasis | Higher incidence of recurrence than this compound group | [1] |
| Doxorubicin (5 mg/kg) | Significant tumor growth inhibition | Significant reduction in lung metastasis | Data not available | [5][6] |
Note: Direct statistical comparison between this compound and doxorubicin from the available search results is not possible due to differing experimental setups.
Mechanism of Action: A Tale of Two Strategies
Established chemotherapies like paclitaxel and doxorubicin primarily function by inducing widespread cytotoxicity. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately triggering cell death.
In contrast, this compound employs a targeted metabolic approach. It specifically binds to and inactivates pyruvate carboxylase (PC), a key enzyme that replenishes the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[1][2] Cancer cells, with their high metabolic demands, are particularly reliant on PC for proliferation and survival. By inhibiting PC, this compound effectively starves the cancer cells of essential metabolic intermediates.
Furthermore, the inhibition of PC by this compound has been shown to suppress breast cancer growth and metastasis by downregulating the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is a critical driver of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting breast cancer cell proliferation.
Caption: The Wnt/β-catenin/Snail signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for the critical evaluation of research findings. Below are detailed protocols for the key experiments cited in the comparison of this compound and established chemotherapies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Breast cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, paclitaxel, or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation with MTS: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.[8]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Wound Healing (Scratch) Assay
-
Cell Seeding: Breast cancer cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Fresh medium containing the test compounds (this compound, paclitaxel, or doxorubicin) at sub-lethal concentrations is added to the wells.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope equipped with a camera.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (with 8 µm pore size) are coated with a layer of Matrigel or a similar basement membrane matrix to mimic the extracellular matrix.[9][10]
-
Cell Seeding: Breast cancer cells, pre-treated with the test compounds or vehicle, are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The Transwell plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
Orthotopic 4T1 Breast Cancer Mouse Model
-
Cell Implantation: Female BALB/c mice are anesthetized, and 4T1 murine breast cancer cells, often engineered to express luciferase for in vivo imaging, are injected into the mammary fat pad.[11][12][13]
-
Tumor Growth Monitoring: Primary tumor growth is monitored regularly using bioluminescence imaging and caliper measurements.[11][12]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, paclitaxel, doxorubicin, or a vehicle control.
-
Efficacy Assessment:
-
Primary Tumor Growth: Tumor volume is measured throughout the study. At the end of the experiment, tumors are excised and weighed.
-
Metastasis: Spontaneous metastasis to distant organs, particularly the lungs, is assessed by bioluminescence imaging of the whole body and of excised organs. The number of metastatic nodules can be counted visually or through histological analysis.[11][12]
-
Recurrence: In some studies, the primary tumor is surgically resected after a period of treatment, and the mice are monitored for local recurrence and distant metastasis.
-
Conclusion and Future Directions
This compound represents a paradigm shift in breast cancer therapy by targeting the metabolic machinery of cancer cells rather than inducing general cytotoxicity. Preclinical data strongly suggest its potential as a potent anti-cancer agent with a favorable safety profile compared to established chemotherapies like paclitaxel. The ability of this compound to inhibit not only tumor growth but also metastasis and recurrence highlights its multifaceted therapeutic promise.
However, it is crucial to acknowledge that the data presented here is preclinical. Further investigation is warranted to determine the clinical efficacy and safety of this compound in human breast cancer patients. Future studies should focus on:
-
Phase I and II clinical trials to establish the safety, pharmacokinetics, and optimal dosing of this compound in humans.
-
Combination studies to explore potential synergistic effects of this compound with other targeted therapies or immunotherapies.
-
Biomarker discovery to identify patient populations most likely to respond to this compound treatment, potentially based on the expression levels of pyruvate carboxylase or components of the Wnt/β-catenin pathway.
The emergence of novel agents like this compound underscores the importance of continued research into the fundamental biology of cancer. By targeting unique vulnerabilities, we can pave the way for more effective and less toxic treatments for breast cancer and other malignancies.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Transwell migration and invasion assays [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. 4T1 orthotopic mammary tumor model [bio-protocol.org]
ZY-444: A Comparative Analysis of a Novel Pyruvate Carboxylase Inhibitor Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor ZY-444, focusing on its performance in various cancer types based on available preclinical data. This compound targets pyruvate carboxylase (PC), a key enzyme in cancer metabolism, representing a promising strategy for anti-cancer therapy.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer an objective overview of this compound's potential.
Mechanism of Action
This compound is a small molecule that selectively binds to and inactivates pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1] Notably, this compound demonstrates selectivity for cancer cells over normal cells, a crucial attribute for a therapeutic agent.[1] Its downstream effects are context-dependent, impacting different signaling pathways in various cancer types.
In Vitro Efficacy: A Multi-Cancer Perspective
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | C4-2 | 1.5 - 2.5 | [3] |
| 22RV1 | 1.5 - 2.5 | [3] | |
| PC3 | 1.5 - 2.5 | [3] | |
| DU145 | 1.5 - 2.5 | [3] | |
| Breast Cancer | MDA-MB-231 | Not explicitly stated, but effective | [1] |
| 4T1 | Not explicitly stated, but effective | [1] | |
| MCF7 | Not explicitly stated, but effective | ||
| Thyroid Cancer | TPC-1 | 3.82 (48h), 3.34 (72h) | |
| KTC-1 | 3.79 (48h), 3.69 (72h) |
In Vivo Efficacy: Preclinical Animal Models
The anti-tumor activity of this compound has been validated in xenograft models of both breast and prostate cancer, demonstrating significant tumor growth inhibition.
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Breast Cancer | 4T1 orthotopic model | 5 mg/kg this compound | Significantly reduced primary tumor growth, outperforming paclitaxel at the same dose. Almost entirely blocked distant metastases. | [1] |
| Prostate Cancer | DU145 xenograft model | 2.5 and 5 mg/kg/d this compound | Significant inhibition of tumor volume compared to control. More effective than paclitaxel at the same dose. No significant body weight loss observed. | [3] |
Signaling Pathway Modulation
The anti-cancer effects of this compound are mediated through the modulation of distinct signaling pathways in different cancer contexts.
Breast Cancer: Inhibition of the Wnt/β-catenin/Snail Pathway
In breast cancer, the inhibition of pyruvate carboxylase by this compound leads to the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is crucial for cancer cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).
Caption: this compound inhibits PC, leading to downregulation of the Wnt/β-catenin/Snail pathway.
Prostate Cancer: Upregulation of TNFAIP3 and Inhibition of TNF Signaling
In prostate cancer, this compound treatment leads to a significant elevation of Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[3] TNFAIP3, in turn, inhibits the TNF signaling pathway, which is known to promote inflammation and cell survival.[3]
Caption: this compound upregulates TNFAIP3, which inhibits the pro-survival TNF signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of this compound. Specific parameters may vary between studies.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells to determine their viability and proliferation rate in response to a compound.
Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Reagent Addition: A solution of CCK-8 or MTT is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, providing insights into signaling pathway modulation.
Protocol:
-
Protein Extraction: Cells treated with this compound and control cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., β-catenin, Snail, TNFAIP3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Animal xenograft models are crucial for evaluating the in vivo efficacy and potential toxicity of anti-cancer compounds.
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., 4T1 or DU145) is injected subcutaneously or into the orthotopic site (e.g., mammary fat pad) of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into groups and treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control on a set schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.
Conclusion
This compound presents a compelling profile as a selective inhibitor of pyruvate carboxylase with potent anti-cancer activity in preclinical models of breast and prostate cancer. Its distinct mechanisms of action in these two cancer types highlight the intricate and context-dependent nature of cancer metabolism and signaling. While the available data are promising, further investigation is warranted to determine the full therapeutic potential of this compound. Specifically, future studies should aim to establish precise IC50 values across a broader panel of cancer cell lines, provide more detailed quantitative in vivo efficacy data, and further elucidate the molecular intricacies of its downstream signaling effects. This will be crucial for identifying patient populations most likely to benefit from this novel therapeutic strategy and for guiding its future clinical development.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ZY-444's Binding to Pyruvate Carboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZY-444, a small molecule inhibitor of Pyruvate Carboxylase (PC), with other known inhibitors. It includes a summary of available quantitative data, detailed experimental protocols for verifying compound-protein binding, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Pyruvate Carboxylase
This compound is an anti-cancer agent that targets Pyruvate Carboxylase (PC), a key enzyme in cellular metabolism.[1] PC plays a crucial role in replenishing intermediates of the tricarboxylic acid (TCA) cycle, a central pathway for energy production and biosynthesis. By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion.[1] Mechanistically, this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1] This guide focuses on the independent verification of this compound's binding to its target, PC, and compares its performance with alternative PC inhibitors.
Quantitative Comparison of Pyruvate Carboxylase Inhibitors
| Compound | Target | Assay Type | Value | Notes |
| This compound | PC | Cell Proliferation (TPC-1 cells, 48h) | IC50: 3.82 μM[1] | Reflects downstream cellular effects, not direct enzymatic inhibition. |
| This compound | PC | Cell Proliferation (TPC-1 cells, 72h) | IC50: 3.34 μM[1] | Reflects downstream cellular effects, not direct enzymatic inhibition. |
| This compound | PC | Cell Proliferation (KTC-1 cells, 48h) | IC50: 3.79 μM[1] | Reflects downstream cellular effects, not direct enzymatic inhibition. |
| This compound | PC | Cell Proliferation (KTC-1 cells, 72h) | IC50: 3.69 μM[1] | Reflects downstream cellular effects, not direct enzymatic inhibition. |
| n-Octyl gallate | PC | Enzymatic Inhibition | Potent inhibitor[2] | Specific IC50 value for direct enzymatic inhibition is not specified in the available literature. It is described as having a similar concentration-dependent inhibitory effect to this compound. |
| 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u) | PC | Enzymatic Inhibition | IC50: 3.0 ± 1.0 μM[3] | A potent α-hydroxycinnamic acid-based inhibitor. |
| 2-hydroxy-3-(quinoline-2-yl)propenoic acid (8v) | PC | Enzymatic Inhibition | IC50: 4.3 ± 1.5 μM[3] | A potent α-hydroxycinnamic acid-based inhibitor. |
| Compound 8v | PC | Enzymatic Inhibition (Competitive with pyruvate) | Ki: 0.74 μM[3] | Provides a measure of binding affinity to the active site. |
| Oxalate | PC | Enzymatic Inhibition | Ki: 12 μM - 300 μM | A known non-competitive inhibitor of PC from various species. |
| Fluoropyruvate | PC | Enzymatic Inhibition (Non-competitive with pyruvate) | Ki: 0.17 mM | A pyruvate derivative that acts as a PC inhibitor. |
| Phenylpyruvate | PC | Enzymatic Inhibition (Non-competitive with pyruvate) | Ki: 0.48 mM | Another pyruvate derivative with inhibitory activity against PC. |
Experimental Protocols for Verification of this compound Binding to PC
To independently verify the binding of this compound to Pyruvate Carboxylase, two common biophysical techniques can be employed: a Pull-Down Assay using biotinylated this compound and Surface Plasmon Resonance (SPR).
Biotin Pull-Down Assay
This method confirms a direct physical interaction between a biotin-labeled small molecule (bait) and its protein target (prey).
Methodology:
-
Synthesis of Biotinylated this compound: Synthesize a version of this compound with a biotin tag attached via a flexible linker. This "bait" molecule should be structurally similar to the parent compound to retain its binding properties.
-
Cell Lysate Preparation: Culture a cell line known to express Pyruvate Carboxylase (e.g., MDA-MB-231 breast cancer cells) and prepare a whole-cell lysate.
-
Incubation: Incubate the biotinylated this compound with the cell lysate to allow for the formation of the biotin-ZY-444-PC complex. As a negative control, incubate the lysate with free biotin.
-
Capture with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the biotin-ZY-444 and any bound proteins onto the beads.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to Pyruvate Carboxylase to confirm its presence in the sample incubated with biotinylated this compound and its absence in the negative control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity between a ligand and an analyte.
Methodology:
-
Immobilization of Pyruvate Carboxylase: Covalently immobilize purified recombinant Pyruvate Carboxylase onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized PC. The binding of this compound to PC will cause a change in the refractive index at the surface, which is detected by the SPR instrument and measured in resonance units (RU).
-
Data Analysis: The binding data is fitted to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Competition Assay (Optional): To further validate the binding specificity, a competition assay can be performed. Here, a known inhibitor of PC (e.g., n-Octyl gallate) is co-injected with this compound. A reduction in the binding signal of this compound in the presence of the competitor would indicate that they bind to the same or overlapping sites on the protein.
Visualizations
Signaling Pathway
References
A Comparative Guide to ZY-444 and Other Metabolic Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is increasingly focused on exploiting the unique metabolic dependencies of tumor cells. This guide provides a detailed comparison of ZY-444, a novel pyruvate carboxylase (PC) inhibitor, with other prominent metabolic inhibitors in cancer therapy. The information presented herein is based on available preclinical and clinical data, with a focus on breast cancer models to facilitate direct comparison.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. This reprogramming, often termed the "Warburg effect," involves a shift towards aerobic glycolysis. However, beyond glycolysis, cancer cells rely on other metabolic pathways, including glutaminolysis, de novo fatty acid synthesis, and anaplerotic reactions, to fuel the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. Targeting these metabolic vulnerabilities with specific inhibitors represents a promising therapeutic strategy.
Overview of this compound and Comparator Metabolic Inhibitors
This guide focuses on a comparative analysis of this compound against a selection of metabolic inhibitors targeting different key pathways:
-
This compound: A small molecule inhibitor of pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes TCA cycle intermediates.[1][2][3]
-
CB-839 (Telaglenastat): An inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate, a key step in glutaminolysis.[1][2][4][5][6][7][8][9][10][11]
-
TVB-2640: An inhibitor of fatty acid synthase (FASN), the central enzyme in de novo fatty acid synthesis.[12][13][14][15][16]
-
Devimistat (CPI-613): A lipoate analog that inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), key enzymes in the TCA cycle.[17][18][19][20][21]
-
Ivosidenib (AG-120) & Enasidenib (AG-221): Inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2), respectively, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[22][23][24][25][26][27][28][29][30][31]
Comparative Efficacy in Preclinical Breast Cancer Models
The following tables summarize the in vitro and in vivo efficacy of this compound and comparator compounds in breast cancer models.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Inhibitor | Target | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Pyruvate Carboxylase (PC) | MDA-MB-231, 4T1, MCF7 | Selectively inhibits proliferation, migration, and invasion of breast cancer cells over normal epithelial cells. Induces apoptosis. | [1] |
| CB-839 | Glutaminase (GLS) | HCC1806, MDA-MB-231 (TNBC) | Antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines dependent on glutamine. | [1][2][4] |
| TVB-3166 (analog of TVB-2640) | Fatty Acid Synthase (FASN) | MCF7/TamR, MCF7/FR | Marked inhibition of proliferation in endocrine-resistant breast cancer cells. | [12] |
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
| Inhibitor | Model | Key Findings | Reference(s) |
| This compound | 4T1 orthotopic mouse model | Significantly reduced primary tumor growth and spontaneous lung metastases, with greater efficacy than paclitaxel in reducing tumor volume. | [1] |
| CB-839 | Patient-derived TNBC xenograft, JIMT-1 xenograft | Significant single-agent antitumor activity and effective in combination with paclitaxel. | [2][4] |
| TVB-3166 (analog of TVB-2640) | Endocrine-resistant xenografts | Significantly inhibited tumor growth. | [12] |
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Pyruvate Carboxylase
This compound directly binds to and inhibits the catalytic activity of pyruvate carboxylase (PC).[1][2][3] This blockade of anaplerosis leads to a reduction in mitochondrial respiration and ATP production, selectively in cancer cells.[1] Downstream, PC inhibition by this compound suppresses the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2]
Comparator Inhibitors: Diverse Metabolic Targets
-
CB-839 (Telaglenastat): Inhibits glutaminase, thereby blocking the conversion of glutamine to glutamate, a crucial step for anaplerosis and nitrogen metabolism in cancer cells.[1][2][4]
-
TVB-2640: Targets fatty acid synthase (FASN), leading to a shutdown of de novo lipogenesis, which is essential for membrane synthesis and signaling in cancer cells.[14]
-
Devimistat (CPI-613): Disrupts the TCA cycle by inhibiting PDH and KGDH, leading to a metabolic crisis in cancer cells.[18]
-
Ivosidenib & Enasidenib: Specifically inhibit mutant forms of IDH1 and IDH2, preventing the production of the oncometabolite 2-HG, which is implicated in epigenetic dysregulation and impaired cellular differentiation.[22][25]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Seahorse XF Mito Stress Test
This assay measures mitochondrial function by monitoring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture plate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with unbuffered DMEM (XF Assay Medium) supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the sensor cartridge with the following compounds at a 10X concentration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (mitochondrial respiration uncoupler)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will perform baseline measurements before sequentially injecting the compounds and measuring the corresponding changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[32][33][34][35][36]
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Insert Coating: Coat the upper surface of Transwell inserts (8-µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.
-
Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the insert with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.[37][38][39][40][41]
Orthotopic 4T1 Mouse Model
This in vivo model mimics human breast cancer progression and metastasis.
Protocol:
-
Cell Preparation: Culture and harvest 4T1 mouse mammary carcinoma cells. Resuspend the cells in a sterile PBS or a mixture of PBS and Matrigel.
-
Orthotopic Injection: Anesthetize female BALB/c mice. Inject the 4T1 cell suspension into the mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers. For luminescently tagged cells, tumor burden and metastasis can be monitored using in vivo imaging systems.
-
Treatment: Once tumors are established, administer this compound or comparator compounds via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the primary tumors and metastatic organs (e.g., lungs) for further analysis, including weight measurement, histological examination, and quantification of metastatic nodules.[42][43][44][45][46]
Conclusion
This compound represents a promising new approach to cancer therapy by targeting the anaplerotic function of pyruvate carboxylase, a pathway critical for the growth and metastasis of certain cancers, including breast cancer. Preclinical data demonstrate its potent and selective antitumor activity. In comparison to other metabolic inhibitors that target distinct but equally vital metabolic pathways, this compound offers a unique mechanism of action. The choice of a specific metabolic inhibitor for therapeutic development will likely depend on the specific metabolic dependencies of the cancer type . Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel metabolic inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. cornerstonepharma.com [cornerstonepharma.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. news-medical.net [news-medical.net]
- 25. apexbt.com [apexbt.com]
- 26. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Ivosidenib (AG-120) With Nivolumab in IDH1 Mutant Tumors [ctv.veeva.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. cancer-research-network.com [cancer-research-network.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. 2.9. Seahorse Mito Stress Assay [bio-protocol.org]
- 33. agilent.com [agilent.com]
- 34. content.protocols.io [content.protocols.io]
- 35. agilent.com [agilent.com]
- 36. tabaslab.com [tabaslab.com]
- 37. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 38. snapcyte.com [snapcyte.com]
- 39. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 40. scientificlabs.co.uk [scientificlabs.co.uk]
- 41. Transwell migration and invasion assays [bio-protocol.org]
- 42. 4T1 orthotopic mammary tumor model [bio-protocol.org]
- 43. researchgate.net [researchgate.net]
- 44. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 45. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 46. spandidos-publications.com [spandidos-publications.com]
Replicating published findings on ZY-444's anti-proliferative effects
An In-depth Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the anti-proliferative effects of ZY-444, a novel small molecule inhibitor, against other established anti-cancer agents. The information presented herein is a synthesis of findings from peer-reviewed publications, designed to offer researchers, scientists, and drug development professionals a detailed overview of this compound's performance, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative and anti-metastatic activity in preclinical studies, primarily in breast and prostate cancer models.[1][2][3][4] A key aspect of its therapeutic potential lies in its targeted mechanism of action and favorable selectivity for cancer cells over normal cells, particularly when compared to conventional chemotherapeutics like paclitaxel.[2]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency. For comparative context, publicly available IC50 data for paclitaxel, a widely used anti-proliferative agent, is also included.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Prostate Cancer | C4-2 | ~1.5 - 2.5 | [4] |
| Prostate Cancer | 22RV1 | ~1.5 - 2.5 | [4] | |
| Prostate Cancer | PC3 | ~1.5 - 2.5 | [4] | |
| Prostate Cancer | DU145 | ~1.5 - 2.5 | [4] | |
| Breast Cancer | MDA-MB-231 | < 5 | [2] | |
| Breast Cancer | Other BCA cell lines | Effective | [2] | |
| Paclitaxel | Breast Cancer | MDA-MB-231 | > 20 | [2] |
| Normal Breast | MCF10A | ~0.1 | [2] |
Note: The IC50 values for this compound in prostate cancer cell lines were reported as a range. In breast cancer cells, this compound inhibited viability by 90% at 5 µM, while paclitaxel did not reach 50% inhibition even at 20 µM.[2]
Mechanism of Action: A Dual-Pronged Attack on Cancer Proliferation
This compound exhibits its anti-cancer effects through distinct mechanisms in different cancer types, highlighting its potential for targeted therapy.
Inhibition of Pyruvate Carboxylase in Breast Cancer
In breast cancer, this compound acts as a potent inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that supports the metabolic demands of rapidly proliferating cancer cells.[1][4] By binding to and inactivating PC, this compound disrupts cancer cell metabolism.[1][2] This metabolic inhibition subsequently suppresses breast cancer growth and metastasis by downregulating the Wnt/β-catenin/Snail signaling pathway.[1][2]
Caption: this compound inhibits Pyruvate Carboxylase, modulating the Wnt/β-catenin/Snail pathway in breast cancer.
Targeting TNFAIP3 in Prostate Cancer
In prostate cancer, this compound upregulates the expression of Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[1][3] TNFAIP3, in turn, inhibits the TNF signaling pathway, which is implicated in cell proliferation and migration.[1][3] This targeted upregulation leads to the suppression of prostate cancer cell growth and metastasis.[1][3]
References
- 1. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZY-444 with Other Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration, is frequently dysregulated in various cancers. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a head-to-head comparison of a novel investigational agent, ZY-444, with other well-characterized Wnt pathway inhibitors, supported by preclinical experimental data.
This compound: An Indirect Modulator of the Wnt/β-Catenin Pathway
This compound is an anti-cancer agent that targets pyruvate carboxylase (PC), a key enzyme in cellular metabolism.[1] Its inhibitory effect on the Wnt/β-catenin/Snail signaling pathway is a downstream consequence of PC inhibition, which blocks the nuclear translocation of β-catenin.[1] This mechanism distinguishes it from many direct Wnt pathway inhibitors. This compound has demonstrated selective inhibition of proliferation, migration, and invasion, and induction of apoptosis in various cancer cell lines.[1]
Mechanism of Action: this compound vs. Other Wnt Pathway Inhibitors
This compound's indirect approach to Wnt pathway modulation offers a potentially distinct therapeutic window compared to direct inhibitors. Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for this compound and other representative inhibitors.
Caption: Wnt pathway and inhibitor targets.
Performance Data: A Comparative Overview
Direct comparative studies of this compound against other Wnt inhibitors in the same experimental settings are not yet publicly available. However, by compiling data from various preclinical studies, we can provide an initial comparison of their anti-cancer activities. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable Wnt pathway inhibitors in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| TPC-1 | Thyroid Cancer | 3.82 | 48h |
| TPC-1 | Thyroid Cancer | 3.34 | 72h |
| KTC-1 | Thyroid Cancer | 3.79 | 48h |
| KTC-1 | Thyroid Cancer | 3.69 | 72h |
Data sourced from MedChemExpress.[1]
Table 2: IC50 Values of Other Wnt Pathway Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| XAV-939 | NCI-H446 | Small Cell Lung Cancer | 20.02 |
| B16F10 | Melanoma | 1.38 | |
| ICG-001 | KNS42 | Pediatric Glioblastoma | 3 |
| SF188 | Pediatric Glioblastoma | 2 | |
| Mel202 | Uveal Melanoma | 0.6 - 2.7 (range) | |
| RPMI-8226 | Multiple Myeloma | 6.96 | |
| H929 | Multiple Myeloma | 12.25 | |
| PRI-724 | NTERA-2 | Germ Cell Tumor | 8.63 |
| NTERA-2 CisR | Germ Cell Tumor (Cisplatin-resistant) | 4.97 | |
| CAL 27 | Head and Neck Squamous Cancer | ~5 (estimated from graph) |
Data for XAV-939 sourced from relevant studies.[2][3] Data for ICG-001 and PRI-724 sourced from various publications.[4][5][6][7][8]
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, including assay duration and methodology.
Key Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, XAV-939) and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot for β-catenin Expression
This technique is used to detect and quantify the levels of total and nuclear β-catenin, providing insight into the activation state of the Wnt pathway.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and loading controls like β-actin or Histone H3 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for β-catenin Nuclear Translocation
This imaging technique allows for the visualization of β-catenin localization within the cell, specifically its translocation from the cytoplasm to the nucleus upon Wnt pathway activation and its inhibition by compounds like this compound.
Caption: Immunofluorescence workflow.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
This compound presents a novel, indirect mechanism for inhibiting the Wnt/β-catenin signaling pathway by targeting cellular metabolism. While direct head-to-head comparative data with other Wnt inhibitors is currently limited, the available preclinical data suggests its potential as an anti-cancer agent. Further studies are warranted to directly compare the efficacy and safety profile of this compound with other Wnt pathway inhibitors in various cancer models. The detailed experimental protocols provided in this guide aim to facilitate such future comparative research and aid in the continued development of effective Wnt-targeted therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term efficacy and safety of ZY-444 compared to standard of care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational molecule ZY-444 and the current standard of care treatments for metastatic breast cancer, iodine-refractory thyroid cancer, and castration-resistant prostate cancer. While this compound has demonstrated promising preclinical activity, it is crucial to note that no clinical trial data for this compound, including long-term efficacy and safety in humans, is publicly available at this time. The following comparison is therefore based on preclinical data for this compound and established clinical data for the standard of care.
Mechanism of Action: A Novel Approach to Cancer Metabolism
This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle that plays a crucial role in cancer cell metabolism.[1] By inhibiting PC, this compound disrupts the anaplerotic flux that replenishes TCA cycle intermediates, which are essential for the rapid proliferation and survival of cancer cells.[1][2] This mechanism of action leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, which is implicated in cancer progression, metastasis, and recurrence.[1][2] In preclinical studies, this inhibition has been shown to selectively induce apoptosis, and inhibit proliferation, migration, and invasion of cancer cells.[3] In prostate cancer cell lines, this compound has also been shown to target TNFAIP3, inhibiting the TNF signaling pathway.[3][4][5]
This compound Signaling Pathway
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of ZY-444: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of ZY-444, a potent research compound. Adherence to these guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
This compound Hazard Profile and Disposal Overview
This compound is a highly toxic substance if ingested and requires careful handling. All disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste. The primary disposal route for this compound is through an approved hazardous waste disposal facility.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Value | Unit | Notes |
| Reportable Quantity (RQ) | 10 | lbs (4.54 kg) | The amount that requires immediate notification to the appropriate regulatory agencies if released. |
| Aqueous Waste Concentration Limit | 100 | mg/L | Maximum concentration of this compound in aqueous waste before neutralization. |
| Neutralization Reagent | 5% Sodium Hypochlorite (Bleach) | % (v/v) | A common laboratory disinfectant and decontaminating agent. |
| Neutralization Reaction Time | 60 | minutes | Minimum contact time required for effective decontamination of surfaces and equipment. |
| Incineration Temperature | >850 | °C | Recommended minimum temperature for the complete destruction of this compound. |
Experimental Protocol: Surface Decontamination and Neutralization
This protocol details the methodology for the chemical neutralization of trace amounts of this compound on laboratory surfaces and equipment. This procedure should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Materials:
-
5% Sodium Hypochlorite solution
-
Deionized water
-
Absorbent pads
-
Hazardous waste bags
-
Appropriate PPE (gloves, lab coat, safety glasses)
Procedure:
-
Preparation: Prepare a fresh 5% solution of sodium hypochlorite. Ensure all materials needed for the decontamination are within the chemical fume hood.
-
Initial Cleaning: For visible spills, gently cover with absorbent pads to soak up the material. Place the used pads in a designated hazardous waste bag.
-
Application of Neutralizing Agent: Liberally apply the 5% sodium hypochlorite solution to the contaminated surface or equipment.
-
Contact Time: Allow the sodium hypochlorite solution to remain in contact with the surface for a minimum of 60 minutes to ensure complete neutralization.
-
Rinsing: Thoroughly rinse the surface with deionized water.
-
Final Cleaning: Wipe the surface dry with clean absorbent pads.
-
Waste Disposal: Dispose of all used absorbent pads, gloves, and other contaminated materials in a properly labeled hazardous waste container for incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. For larger spills, use a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). If swallowed, seek immediate medical attention and call a poison center.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using absorbent materials. Follow the neutralization protocol described above.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a water jet.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Disposal of contents and container must be to an approved waste disposal plant. Do not allow the product to enter drains. All disposal practices must be in compliance with local, state, and federal regulations.
Personal protective equipment for handling ZY-444
Essential Safety and Handling Guide for ZY-444
Disclaimer: this compound is a fictional substance. This guide is for illustrative purposes only and is based on general safety protocols for handling hazardous chemical compounds in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.
This guide provides essential safety, handling, and disposal information for this compound, a potent, volatile cytotoxic compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate PPE must be worn at all times.[1][2][3] The required level of PPE varies depending on the task and the potential for exposure.
| Task | Required PPE |
| Low-Volume Handling (<1 mL) | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields. |
| High-Volume Handling (>1 mL) | Chemical-resistant gloves (e.g., neoprene or nitrile), disposable gown, face shield, and safety goggles. |
| Aerosol-Generating Procedures | All "High-Volume Handling" PPE, plus a NIOSH-approved respirator with an organic vapor cartridge. |
| Spill Cleanup | Chemical-resistant gloves, disposable gown, face shield, safety goggles, and a NIOSH-approved respirator. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Don the appropriate PPE for high-volume handling.
-
Weigh out the required amount of this compound powder in a chemical fume hood.
-
Carefully transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex until the powder is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a designated and clearly labeled freezer.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.[4][5][6]
Procedure:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and tubes, in a designated hazardous waste bag.[6]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with a 10% bleach solution followed by 70% ethanol.
-
Waste Pickup: Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: this compound Spill
In the event of a this compound spill, follow these procedures immediately.[7][8][9]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[9][10]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, use a chemical spill kit to absorb and contain the spill.[7][8]
-
Decontamination: Once the spill is absorbed, decontaminate the area with a 10% bleach solution.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visual Guides
This compound Handling and Disposal Workflow
Caption: Workflow for the preparation and disposal of this compound.
This compound Emergency Spill Response
Caption: Step-by-step procedure for responding to a this compound spill.
References
- 1. ashp.org [ashp.org]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worksafebc.com [worksafebc.com]
- 5. simplivia.com [simplivia.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. cmu.edu [cmu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
